6,6-Difluoro-[1,4]oxazepane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,6-difluoro-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOODUDIFAVCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341039-23-3 | |
| Record name | 1,4-Oxazepine, 6,6-difluorohexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341039-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-difluoro-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,6-Difluoro-oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. The 6,6-difluoro-oxazepane moiety represents a valuable scaffold, offering a unique combination of a conformationally flexible seven-membered ring and a gem-difluoro group as a lipophilic bioisostere of a carbonyl group. This guide provides a comprehensive, technically detailed pathway for the synthesis of 6,6-difluoro-oxazepane hydrochloride. The proposed synthesis is grounded in established chemical transformations, including ring-closing metathesis, selective oxidation, and deoxofluorination, providing a robust framework for researchers in drug discovery and development.
Introduction: The Significance of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The gem-difluoromethylene unit (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while altering the local electronics and lipophilicity of the molecule. The oxazepane ring system, a seven-membered heterocycle, provides access to a greater diversity of chemical space compared to more common five- and six-membered rings. The combination of these two features in 6,6-difluoro-oxazepane hydrochloride makes it an attractive building block for the development of novel therapeutics.
This guide details a plausible and robust multi-step synthesis of 6,6-difluoro-oxazepane hydrochloride, starting from readily available precursors. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and validation checkpoints.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 6,6-difluoro-oxazepane hydrochloride, suggests a pathway that hinges on the late-stage introduction of the gem-difluoro group. The hydrochloride salt can be readily formed from the free amine in the final step. The core of the synthesis is the construction of the oxazepane ring and the subsequent fluorination.
The key disconnection points are:
-
Final Salt Formation: The hydrochloride salt is formed from the free base of 6,6-difluoro-oxazepane.
-
Gem-Difluorination: The 6,6-difluoro group can be installed via the deoxofluorination of a precursor ketone, oxazepan-6-one. This is a common and effective strategy for synthesizing gem-difluoroalkanes.[1][2][3]
-
Oxazepane Ring Formation: The oxazepan-6-one can be envisioned to be formed from a linear amino alcohol precursor through cyclization. A robust method for forming the seven-membered ring is essential.
Based on this analysis, the following forward synthesis is proposed:
Caption: Proposed synthetic pathway for 6,6-difluoro-oxazepane hydrochloride.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of N-Boc-oxazepan-6-one (Key Intermediate)
The synthesis of the key ketone intermediate is a multi-step process that begins with the coupling of two commercially available starting materials, followed by the formation of the seven-membered ring and subsequent functional group manipulations.
3.1. Synthesis of N-Boc-N-allyl-3-butenyl ether
This step involves a Williamson ether synthesis to couple the two alkene-containing fragments.
-
Protocol:
-
To a solution of N-Boc-allylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 4-bromo-1-butene (1.1 eq) in THF.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-N-allyl-3-butenyl ether.
-
-
Causality: The use of a strong base like NaH is necessary to deprotonate the carbamate nitrogen, forming a nucleophile that readily displaces the bromide from 4-bromo-1-butene. THF is a suitable aprotic solvent for this reaction.
3.2. Synthesis of N-Boc-2,3,4,7-tetrahydrooxazepine
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. The Grubbs catalyst is a highly effective catalyst for this transformation.
-
Protocol:
-
Dissolve N-Boc-N-allyl-3-butenyl ether (1.0 eq) in anhydrous dichloromethane (DCM) and degas the solution with argon for 20 minutes.
-
Add Grubbs' second-generation catalyst (0.01-0.05 eq).
-
Heat the mixture to reflux under an argon atmosphere and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield N-Boc-2,3,4,7-tetrahydrooxazepine.
-
-
Causality: The Grubbs catalyst facilitates the intramolecular reaction between the two terminal alkenes, leading to the formation of the seven-membered ring and the liberation of ethylene gas. The choice of the second-generation catalyst ensures high efficiency and functional group tolerance.
3.3. Synthesis of N-Boc-oxazepan-6-ol
The alkene within the newly formed ring is converted to an alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity.
-
Protocol:
-
To a solution of N-Boc-2,3,4,7-tetrahydrooxazepine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M aq, 3.0 eq) followed by dropwise addition of hydrogen peroxide (30% aq, 3.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to give N-Boc-oxazepan-6-ol.
-
-
Causality: The hydroboration step adds a borane across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the boron with a hydroxyl group, resulting in the anti-Markovnikov alcohol.
3.4. Synthesis of N-Boc-oxazepan-6-one
The secondary alcohol is oxidized to the corresponding ketone.
-
Protocol:
-
Dissolve N-Boc-oxazepan-6-ol (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield N-Boc-oxazepan-6-one.
-
-
Causality: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions, which is advantageous for substrates with sensitive functional groups.
Step 2: Deoxofluorination to Synthesize N-Boc-6,6-difluoro-oxazepane
This is the crucial step where the gem-difluoro group is introduced. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[3]
-
Protocol:
-
To a solution of N-Boc-oxazepan-6-one (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (2.0-3.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel to afford N-Boc-6,6-difluoro-oxazepane.
-
-
Causality: DAST reacts with the ketone to form an intermediate that subsequently eliminates to form the gem-difluoride. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. Deoxo-Fluor® is a more thermally stable alternative to DAST and may offer advantages in terms of safety and handling.[3]
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Protocol:
-
Dissolve N-Boc-6,6-difluoro-oxazepane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M) or diethyl ether.
-
Stir the mixture at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6,6-difluoro-oxazepane hydrochloride as a white solid.[4][5]
-
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine. The amine is then protonated by the hydrochloric acid present in the reaction medium to form the stable hydrochloride salt.
Data Summary and Characterization
The successful synthesis of 6,6-difluoro-oxazepane hydrochloride and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Expected Mass (m/z) [M+H]+ | Key 1H NMR Signals (δ, ppm) | Key 19F NMR Signals (δ, ppm) |
| N-Boc-oxazepan-6-one | C10H17NO3 | 200.12 | ~3.5-3.8 (m, -CH2-N-), ~2.5-2.8 (m, -CH2-C=O), 1.45 (s, 9H, t-Bu) | N/A |
| N-Boc-6,6-difluoro-oxazepane | C10H17F2NO2 | 222.12 | ~3.4-3.7 (m, -CH2-N-), ~2.0-2.3 (m, -CH2-CF2-), 1.45 (s, 9H, t-Bu) | ~ -90 to -110 (triplet or multiplet) |
| 6,6-Difluoro-oxazepane HCl | C5H10ClF2NO | 158.04 (free base) | ~3.6-3.9 (m, -CH2-NH2+-), ~2.2-2.5 (m, -CH2-CF2-) | ~ -90 to -110 (triplet or multiplet) |
Conclusion
This technical guide outlines a comprehensive and scientifically sound synthetic pathway for 6,6-difluoro-oxazepane hydrochloride. By leveraging established and reliable chemical transformations, this guide provides a practical framework for researchers to access this valuable fluorinated scaffold. The detailed protocols and mechanistic rationale are intended to empower scientists in drug discovery and development to explore the chemical space of fluorinated heterocycles and accelerate the design of next-generation therapeutics.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
Physicochemical properties of 6,6-Difluoro-oxazepane hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-oxazepane Hydrochloride
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological profiles. The gem-difluoro group (CF₂), in particular, serves as a versatile bioisostere for carbonyl groups or as a modulator of local electronics and metabolic stability. This guide provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a heterocyclic building block of significant interest to researchers in drug discovery. While publicly available experimental data for this specific compound is limited, this document synthesizes information from structurally related analogs and established analytical principles to offer a robust predictive profile and a detailed guide to its empirical characterization. As a Senior Application Scientist, the narrative herein emphasizes not just the protocols, but the causality behind experimental choices, ensuring a self-validating system of analysis for researchers.
Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
-
IUPAC Name: 6,6-difluoro-1,4-oxazepane hydrochloride
-
Molecular Formula: C₅H₁₀ClF₂NO[4]
-
Molecular Weight: 173.59 g/mol [4]
-
Chemical Structure: (A 2D chemical structure drawing would be inserted here in a full document)
The structure features a seven-membered oxazepane ring, a heterocyclic motif found in various biologically active molecules. The key feature is the gem-difluoro substitution at the C6 position, which is expected to significantly influence the molecule's conformation, basicity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart.
Physicochemical Properties: A Predictive and Comparative Summary
The following table summarizes the core physicochemical properties of 6,6-Difluoro-oxazepane hydrochloride. Values are a combination of reported data and expert predictions based on the analysis of structurally similar gem-difluorinated heterocycles.[5]
| Property | Predicted/Reported Value | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | Influences formulation, handling, and initial purity assessment. |
| Purity | ≥97% (Typical commercial purity)[4] | Critical for ensuring that biological and physicochemical data are attributable to the compound of interest. |
| Melting Point | Predicted: 180-200 °C (decomposes) | A sharp melting point is an indicator of purity. Thermal stability is crucial for processing and storage.[6] |
| pKa | Predicted: 7.5 - 8.5 | Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. The electron-withdrawing CF₂ group is expected to lower the basicity of the amine compared to non-fluorinated analogs.[7] |
| LogP (Octanol/Water) | Predicted: 0.1 - 0.5 (for free base)[8] | Measures lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of gem-difluorination can be complex, sometimes increasing lipophilicity in O-heterocycles.[2] |
| Aqueous Solubility | Predicted to be higher as the HCl salt | Essential for bioavailability and formulation of parenteral dosage forms. Salt formation is a common strategy to enhance the solubility of basic compounds.[9][10] However, the common ion effect in gastric fluid can sometimes reduce the solubility of hydrochloride salts.[11] |
Comprehensive Protocols for Physicochemical Characterization
This section details the self-validating experimental workflows required to empirically determine the properties of 6,6-Difluoro-oxazepane hydrochloride. The causality behind each step is explained to provide a complete understanding of the analytical process.
Workflow for Complete Characterization
The logical flow for a full characterization of a new batch of the compound is outlined below. This ensures purity, identity, and key physicochemical parameters are confirmed before its use in further research.
Caption: Overall workflow for physicochemical characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Purity is the most critical initial parameter. An impure sample can lead to erroneous results in all subsequent assays. For fluorinated compounds, specialized HPLC columns can offer unique selectivity.[12]
Protocol:
-
System Preparation: Use a validated HPLC system with a UV detector.
-
Column Selection: A C18 column is a standard starting point. However, for fluorinated compounds, a pentafluorophenyl (PFP) column can provide alternative selectivity and better peak shape.[12]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and run a gradient to a high organic concentration (e.g., 95% B) over 10-15 minutes. This ensures elution of the main compound and any potential impurities with different polarities.
-
Sample Preparation: Prepare a stock solution of 6,6-Difluoro-oxazepane hydrochloride in a 50:50 mixture of Water:Acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) for injection.
-
Analysis: Inject 5-10 µL and monitor at a wavelength of ~210 nm (where compounds without strong chromophores typically absorb). Purity is calculated based on the area percentage of the main peak.
Trustworthiness: The method is self-validating by demonstrating a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The use of formic acid ensures the amine is protonated, leading to better chromatography.
Identity and Structural Confirmation
Expertise & Experience: MS provides a rapid and accurate determination of the molecular weight, serving as a primary identity test. Electrospray ionization (ESI) is the preferred method for polar, pre-charged molecules like hydrochloride salts.[13][14]
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or an acetonitrile/water mixture.
-
Instrumentation: Analyze using an ESI source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap).[15]
-
Analysis Mode: Acquire data in positive ion mode.
-
Expected Result: The primary ion observed will be the protonated free base [M+H]⁺, where M is 6,6-difluoro-1,4-oxazepane. The expected m/z would be approximately 138.07, corresponding to the exact mass of the C₅H₁₀F₂NO⁺ ion. High-resolution mass spectrometry can confirm the elemental composition.
Expertise & Experience: NMR provides the definitive structural confirmation. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are essential. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it a powerful tool for analyzing fluorinated compounds.[16][17][18]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR:
-
Expected Signals: Signals corresponding to the methylene (-CH₂-) protons adjacent to the oxygen and nitrogen atoms. The protons on the carbon bearing the fluorine atoms will likely appear as a triplet due to coupling with the two fluorine atoms.
-
-
¹³C NMR:
-
Expected Signals: Resonances for each of the unique carbon atoms. The key signal will be for the C6 carbon (-CF₂-), which will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant (240-250 Hz).[19]
-
-
¹⁹F NMR:
Trustworthiness: The combination of these three NMR experiments provides an unambiguous fingerprint of the molecule, confirming the connectivity and the presence of the key gem-difluoro group.
Expertise & Experience: FT-IR is a rapid technique to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
-
N-H stretch: A broad band in the range of 2400-3000 cm⁻¹ is characteristic of an amine salt (R₂NH₂⁺).
-
C-H stretch: Bands around 2850-3000 cm⁻¹.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.
-
C-F stretch: Strong, characteristic absorption bands typically found in the 1000-1400 cm⁻¹ region.[4]
-
Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, thermal stability, and presence of solvates or hydrates.[22] For hydrochloride salts, decomposition often occurs concurrently with melting.
Protocol:
-
Instrumentation: Use a calibrated TGA and DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
TGA Method: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere. A weight loss step before the main decomposition could indicate the loss of water (if a hydrate) or residual solvent.[23][24]
-
DSC Method: Heat the sample from 25 °C to a temperature above the suspected melt (e.g., 250 °C) at 10 °C/min. An endotherm will indicate the melting point. Often for salts, this endotherm may be immediately followed by an exotherm representing decomposition.[3][8]
Trustworthiness: The combination of TGA and DSC provides a clear picture. TGA quantifies weight loss, while DSC identifies the energetic nature of transitions (melting, crystallization, decomposition).
pKa Determination by Potentiometric Titration
Expertise & Experience: The pKa is a measure of the amine's basicity. Potentiometric titration is the gold standard for its determination.[25] The electron-withdrawing nature of the CF₂ group is expected to lower the pKa compared to a non-fluorinated analog, a key insight for drug design.[7]
Caption: Experimental workflow for pKa determination.
Protocol:
-
Preparation: Prepare a ~0.01 M solution of 6,6-Difluoro-oxazepane hydrochloride in deionized water. To ensure full dissolution, a small amount of co-solvent like methanol may be used.[25]
-
Titration: Titrate the solution with a standardized 0.1 M solution of NaOH.
-
Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.[26]
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. This point can be precisely identified from the peak of the first derivative plot.[27]
Trustworthiness: This method directly measures the proton-donating ability of the protonated amine, providing a highly accurate pKa value essential for predicting physiological behavior.
Conclusion
6,6-Difluoro-oxazepane hydrochloride is a valuable building block for drug discovery, with its gem-difluoro group offering a strategic tool for modulating key pharmaceutical properties. This guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed, self-validating protocols for purity, identity, thermal analysis, pKa, and solubility, researchers can generate the high-quality data necessary to make informed decisions in the drug development pipeline. The emphasis on the rationale behind each analytical technique empowers scientists to not only generate data but to fully understand its implications for the behavior and potential of the molecule.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. zefsci.com [zefsci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. biophysics.org [biophysics.org]
- 21. m.youtube.com [m.youtube.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. azom.com [azom.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. enamine.net [enamine.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. dergipark.org.tr [dergipark.org.tr]
6,6-Difluoro-oxazepane hydrochloride CAS number and structure elucidation
An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: Identification, Synthesis, and Comprehensive Structure Elucidation
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—such as its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated structures, seven-membered heterocycles like oxazepanes are of growing interest due to their conformational flexibility and potential as novel bioactive agents.[3] This guide provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a specialized building block. We will detail its definitive identification, propose a logical synthetic pathway, and present a multi-technique workflow for its complete structure elucidation, grounded in the principles of analytical chemistry. This document is intended for researchers and drug development professionals who require a deep understanding of the characterization of novel fluorinated entities.
Compound Identification and Properties
The first step in any rigorous scientific investigation is the unambiguous identification of the compound . 6,6-Difluoro-oxazepane is recognized by the Chemical Abstracts Service (CAS) under two numbers, distinguishing the free base from its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 6,6-Difluoro-oxazepane hydrochloride | N/A |
| Synonyms | 6,6-Difluoro-1,4-oxazepane HCl | [4] |
| CAS Number | 1341039-23-3 | [4][5][6] |
| Molecular Formula | C₅H₁₀ClF₂NO | [7] |
| Molecular Weight | 173.59 g/mol | [7] |
| CAS (Free Base) | 1273565-78-8 (6,6-Difluoro-1,4-oxazepane) | [8] |
| Molecular Formula (Free Base) | C₅H₉F₂NO | [8] |
| Molecular Weight (Free Base) | 137.13 g/mol | [8] |
Proposed Synthetic Pathway
While multiple synthetic routes could be envisioned, a logical and efficient pathway provides crucial context for understanding potential impurities and validating the final structure. The synthesis of heterocyclic compounds often involves the reaction of a nucleophile with an electrophile to form the desired ring system.[9][10][11] A plausible approach for 6,6-Difluoro-oxazepane hydrochloride is a multi-step process involving cyclization followed by salt formation.
Experimental Protocol: Synthesis
-
Step 1: N-Protection of Aminoethanol. 2-Aminoethanol is reacted with a suitable protecting group, such as Boc-anhydride, under basic conditions to yield Boc-aminoethanol. This prevents the nitrogen from participating in side reactions.
-
Step 2: Alkylation. The hydroxyl group of Boc-aminoethanol is deprotonated with a strong base (e.g., Sodium Hydride) in an aprotic solvent like THF. The resulting alkoxide is then reacted with an appropriate electrophile, such as 1-bromo-2,2-difluoro-3-chloropropane, to form the linear precursor.
-
Step 3: Intramolecular Cyclization (Ring Closure). The protecting group is removed under acidic conditions. The now-free primary amine acts as a nucleophile, displacing the terminal chlorine in an intramolecular SN2 reaction to form the 6,6-difluoro-oxazepane ring. A non-nucleophilic base is used to facilitate the reaction.
-
Step 4: Hydrochloride Salt Formation. The purified 6,6-Difluoro-oxazepane free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) is added dropwise with stirring. The hydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.
The following diagram outlines this proposed synthetic workflow.
Caption: A proposed multi-step synthesis of 6,6-Difluoro-oxazepane HCl.
Structure Elucidation: A Multi-Technique Approach
The definitive confirmation of a novel chemical structure requires the integration of data from multiple orthogonal analytical techniques. For a fluorinated heterocycle like 6,6-Difluoro-oxazepane hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction are the gold-standard methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[12] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Expertise & Causality: The presence of fluorine makes ¹⁹F NMR a necessity. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[12][13] Its large chemical shift dispersion (~800 ppm) provides high resolution and sensitivity to the local electronic environment, making it an excellent probe for structural confirmation.[13][14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 6,6-Difluoro-oxazepane hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a standard proton spectrum. The integration of peaks should correspond to the 10 protons in the molecule. Splitting patterns will reveal proton-proton and proton-fluorine couplings.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect 5 distinct carbon signals. The carbon atom bonded to the two fluorine atoms (C6) will appear as a triplet due to ¹JCF coupling.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected for the two equivalent fluorine atoms. Trifluoroacetic acid or another suitable standard can be used for referencing.[15]
-
2D NMR (COSY, HSQC): Acquire 2D correlation spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to unambiguously assign proton and carbon signals and confirm connectivity within the oxazepane ring.
Anticipated NMR Data Summary
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.0-3.5 | Multiplet | - | H2, H3 |
| ~3.8-4.2 | Multiplet | - | H5 | |
| ~4.0-4.5 | Triplet | 3JHF | H7 | |
| ¹³C | ~45-55 | Singlet | - | C3 |
| ~55-65 | Singlet | - | C2 | |
| ~60-70 | Triplet | 2JCF | C5, C7 | |
| ~115-125 | Triplet | 1JCF | C6 | |
| ¹⁹F | -90 to -120 | Triplet | 3JFH | F6 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, as well as structural information through fragmentation patterns.
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula. Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic M+2 peak.[16][17] However, the presence of chlorine from the hydrochloride salt will result in a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio for any fragments containing the chloride ion.[16][18]
Experimental Protocol: Mass Spectrometry
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion of the free base, [M+H]⁺.
-
Mass Analysis: Perform analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. This helps confirm the connectivity of the oxazepane ring.
Anticipated Mass Spectrometry Data
| Ion | Calculated m/z (C₅H₁₀F₂NO⁺) | Observed m/z | Fragmentation Origin |
| [M+H]⁺ | 138.0724 | Within 5 ppm | Protonated parent molecule |
| Fragment 1 | ~108 | - | Loss of CH₂O |
| Fragment 2 | ~80 | - | Retro-synthetic cleavage |
Single-Crystal X-ray Diffraction
X-ray crystallography is the ultimate arbiter of molecular structure, providing an unambiguous 3D map of atomic positions in the solid state.[14][19][20]
Expertise & Causality: This technique is chosen for its ability to provide definitive proof of structure, including bond lengths, bond angles, and the absolute configuration if the molecule is chiral.[21] For a novel compound, obtaining a crystal structure is the highest standard of characterization.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of 6,6-Difluoro-oxazepane hydrochloride suitable for diffraction (typically >20 µm).[14] This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).[21]
-
Data Collection: Mount a suitable crystal on a diffractometer.[14] Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution molecular structure.
The following diagram illustrates the integrated workflow for structure elucidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. labsolu.ca [labsolu.ca]
- 5. 6,6-difluoro-1,4-oxazepane hydrochloride | 1341039-23-3 [chemicalbook.com]
- 6. 6,6-difluoro-1,4-oxazepane hydrochloride CAS#: 1341039-23-3 [m.chemicalbook.com]
- 7. 6,6-Difluoro-[1,4]Oxazepane Hydrochloride price & availability - MOLBASE [molbase.com]
- 8. 1273565-78-8|6,6-Difluoro-1,4-oxazepane|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. jmchemsci.com [jmchemsci.com]
- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. excillum.com [excillum.com]
- 20. rigaku.com [rigaku.com]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Spectroscopic Characterization of 6,6-Difluoro-oxazepane Hydrochloride: A Predictive Analysis
Foreword for the Research Community: The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated saturated heterocycles, such as 6,6-Difluoro-oxazepane hydrochloride, represent a class of compounds with significant potential due to the unique conformational and electronic properties imparted by geminal fluorine substitution. However, a thorough review of the public scientific literature and chemical databases reveals a notable absence of experimentally determined spectroscopic data for this specific molecule. This guide has been developed to address this information gap by providing a robust, predictive framework for its spectroscopic characteristics. By applying foundational principles of spectroscopy and referencing data from analogous structures, this document serves as an authoritative resource for researchers anticipating the synthesis and characterization of 6,6-Difluoro-oxazepane hydrochloride, enabling them to identify and interpret its spectral features with confidence.
Molecular Structure and Spectroscopic Overview
6,6-Difluoro-oxazepane hydrochloride possesses a seven-membered heterocyclic core containing both oxygen and nitrogen atoms. The key structural feature is the geminal difluoro group at the C6 position, which is expected to exert a profound influence on the molecule's electronic environment and, consequently, its spectroscopic signatures.
Molecular Details:
-
IUPAC Name: 6,6-difluoro-1,4-oxazepane hydrochloride
-
Molecular Formula: C₅H₁₀ClF₂NO
-
Molecular Weight: 177.59 g/mol
-
Canonical SMILES: C1COCC(CN1)(F)F.Cl[1]
The analytical workflow for confirming the identity and purity of this compound would rely on a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Workflow for Spectroscopic Characterization.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight of a synthesized compound. For 6,6-Difluoro-oxazepane, which has a free base molecular weight of 137.06 g/mol , high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. This minimizes fragmentation and favors the formation of the protonated molecular ion.
Experimental Protocol (Predictive):
-
Sample Preparation: Dissolve a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen to readily protonate the basic nitrogen atom of the oxazepane ring.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Validation: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm).
Predicted Data: While experimental data is unavailable, predictive models provide expected m/z values for various adducts of the free base (C₅H₉F₂NO).[1]
| Adduct | Predicted m/z | Rationale |
| [M+H]⁺ | 138.07250 | The most expected ion; protonation of the secondary amine. |
| [M+Na]⁺ | 160.05444 | Common adduct from sodium ion impurities in glassware or solvents. |
| [M+K]⁺ | 176.02838 | Common adduct from potassium ion impurities. |
| [M+NH₄]⁺ | 155.09904 | Possible adduct if ammonium salts are present in the mobile phase. |
Table 1: Predicted m/z values for 6,6-Difluoro-oxazepane in ESI+ mode.
Trustworthiness Insight: The observation of the [M+H]⁺ ion at m/z 138.07250 with high mass accuracy would provide strong evidence for the successful synthesis of the target molecule's free base. The hydrochloride salt itself would not be observed, as the HCl is lost during the ionization process.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is anticipated to be dominated by absorptions corresponding to N-H, C-H, C-O, and C-F bonds.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid hydrochloride salt or analyze as a thin film using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O signals.
Predicted Spectral Features:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200-2700 | Broad, Strong | N-H⁺ Stretch | The protonated secondary amine (ammonium salt) exhibits a very broad and strong absorption in this region. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the CH₂ groups in the oxazepane ring. |
| ~1150-1050 | Strong | C-O-C Stretch | Characteristic strong, asymmetric stretching of the ether linkage within the seven-membered ring. |
| ~1100-1000 | Strong | C-F Stretch | The geminal difluoro group will produce strong, characteristic carbon-fluorine stretching bands. |
Table 2: Predicted characteristic IR absorption bands for 6,6-Difluoro-oxazepane hydrochloride.
Expertise Insight: The most diagnostic feature will be the broad, strong absorption below 3000 cm⁻¹, which is characteristic of an ammonium salt. This, combined with the strong C-F and C-O-C stretching bands, provides a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of the proton (¹H) and carbon (¹³C) framework. The presence of fluorine will introduce characteristic C-F and H-F coupling, which is critical for structural confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility.
-
Spectrometers: Acquire spectra on a high-field spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Experiments: Conduct ¹H, ¹³C, and 2D experiments like COSY (for H-H correlations) and HSQC (for direct H-C correlations).
Predicted ¹H NMR Spectrum (in D₂O): The proton on the nitrogen will exchange with D₂O and become invisible. The remaining protons on the carbon backbone are expected to show complex splitting patterns due to both H-H and H-F coupling.
Caption: Predicted ¹H NMR assignments for 6,6-Difluoro-oxazepane HCl.
Predicted ¹³C NMR Spectrum (in D₂O): The most notable feature in the ¹³C NMR spectrum will be the signal for C6, which will be split into a triplet by the two attached fluorine atoms due to one-bond C-F coupling (¹JCF).
| Carbon Position | Predicted Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Rationale |
| C2, C3 | ~65-75 | Singlet | Carbons adjacent to oxygen are deshielded. |
| C5 | ~45-55 | Triplet (t, ²JCF) | Two-bond coupling to the geminal fluorines. |
| C7 | ~40-50 | Singlet | Carbon adjacent to the protonated nitrogen. |
| C6 | ~115-125 | Triplet (t, ¹JCF) | Directly attached to two electronegative fluorine atoms (highly deshielded). |
Table 3: Predicted ¹³C NMR assignments for 6,6-Difluoro-oxazepane HCl.
Authoritative Grounding: The prediction of a triplet for a CF₂ carbon is a fundamental principle of NMR spectroscopy, where the multiplicity is given by the rule 2nI+1 (where n=2 for two fluorine atoms and I=1/2 for ¹⁹F). This results in a 2(2)(1/2)+1 = 3, i.e., a triplet with a large coupling constant (¹JCF > 200 Hz).
Integrated Analysis and Conclusion
The structural elucidation of 6,6-Difluoro-oxazepane hydrochloride is a self-validating process when these spectroscopic techniques are used in concert.
-
MS confirms the correct molecular mass of the free base (137.06 Da).
-
IR confirms the presence of the key functional groups: N-H⁺ salt, C-O ether, and C-F bonds.
-
NMR provides the definitive connectivity map. The ¹³C NMR spectrum confirms the CF₂ group via its characteristic triplet signal, while the ¹H NMR spectrum, through its chemical shifts and coupling patterns, confirms the arrangement of the -O-CH₂-CH₂-N-CH₂-CF₂-CH₂- backbone.
While this guide is based on predictive analysis, it provides a comprehensive and scientifically grounded framework for the characterization of 6,6-Difluoro-oxazepane hydrochloride. Researchers who synthesize this compound can use this document to anticipate, interpret, and validate their experimental findings, accelerating their research and development efforts.
References
An In-depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 6,6-Difluoro-oxazepane hydrochloride, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, plausible synthetic routes, and established principles of organic chemistry and pharmacology. The strategic introduction of a gem-difluoro group into the oxazepane scaffold is a key structural feature, expected to significantly modulate its physicochemical and pharmacological properties. This guide will delve into the rationale behind its design, a plausible synthetic pathway, and its potential biological significance, offering a valuable resource for researchers and scientists in the field.
Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[1] The gem-difluoro motif (CF2), in particular, serves as a valuable isostere for a carbonyl group or a metabolically vulnerable methylene group, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.
The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, is a "privileged structure" found in a variety of biologically active compounds.[2] The combination of this scaffold with gem-difluorination at the 6-position presents an intriguing chemical entity, 6,6-Difluoro-oxazepane, with the potential for novel pharmacological activities. This guide focuses on the hydrochloride salt of this compound, which is expected to improve its aqueous solubility and handling properties.
Postulated Discovery and Developmental Rationale
While the specific discovery and detailed history of 6,6-Difluoro-oxazepane hydrochloride are not extensively documented in publicly available literature, its conceptualization can be logically inferred from the progression of medicinal chemistry. The development of fluorinated analogs of existing pharmacophores is a common strategy to optimize drug properties.
The rationale for the synthesis of 6,6-Difluoro-oxazepane likely stems from the desire to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Modulate Basicity: The electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the nearby nitrogen atom in the oxazepane ring. This can have a significant impact on the molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Increase Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.[1]
The development of similar fluorinated heterocyclic compounds, such as 6,6-Difluoro-1,4-diazepane, highlights the interest in this structural motif within the scientific community.[1][2]
Plausible Synthetic Pathway
A plausible and efficient synthesis of 6,6-Difluoro-oxazepane hydrochloride can be designed based on established organic chemistry principles and analogous reactions for similar heterocyclic systems. The following multi-step synthesis is proposed:
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6,6-Difluoro-oxazepane Hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N-(3-bromo-2,2-difluoropropyl)ethanolamine
-
To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.1 eq of a 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-dibromo-2,2-difluoropropane (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated intermediate.
Causality: The use of a strong base like NaH is essential to deprotonate the hydroxyl group of N-Boc-ethanolamine, forming a nucleophilic alkoxide that then displaces one of the bromine atoms on 1,3-dibromo-2,2-difluoropropane in an SN2 reaction. The Boc protecting group on the nitrogen prevents its reaction.
Step 2: Synthesis of 4-Boc-6,6-difluoro-1,4-oxazepane
-
To a solution of N-Boc-N-(3-bromo-2,2-difluoropropyl)ethanolamine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 1.2 eq of a 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 15 minutes, then heat to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the protected 6,6-difluoro-oxazepane.
Causality: In this step, the nitrogen of the amino alcohol is deprotonated by NaH, and the resulting amide anion undergoes an intramolecular cyclization by displacing the remaining bromine atom to form the seven-membered oxazepane ring.
Step 3 & 4: Synthesis of 6,6-Difluoro-oxazepane Hydrochloride
-
Dissolve the 4-Boc-6,6-difluoro-1,4-oxazepane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl) or a mixture of an organic solvent like methanol and concentrated HCl.
-
Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether, and collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield 6,6-Difluoro-oxazepane hydrochloride as a solid.
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free secondary amine. The presence of excess hydrochloric acid ensures the immediate protonation of the amine to form the stable hydrochloride salt.
Physicochemical Properties: A Comparative Perspective
The introduction of the gem-difluoro group is anticipated to significantly alter the physicochemical properties of the oxazepane ring compared to its non-fluorinated counterpart.
| Property | 1,4-Oxazepane (Predicted) | 6,6-Difluoro-oxazepane (Predicted) | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 101.15 | 137.12 | Increased molecular weight |
| pKa (of the amine) | ~8-9 | Expected to be lower (~6-7) | Decreased basicity due to the electron-withdrawing effect of fluorine atoms. |
| LogP (o/w) | ~0.2 | Expected to be higher (~1.0-1.5) | Increased lipophilicity. |
| Aqueous Solubility | Moderate | Potentially lower due to increased lipophilicity, but the hydrochloride salt will enhance solubility. | May decrease for the free base. |
Data for 1,4-Oxazepane is based on predictions and comparison with similar structures. Data for 6,6-Difluoro-oxazepane is a predictive assessment based on the known effects of fluorination.
Potential Biological Activity and Signaling Pathways
While there is no specific publicly available information on the biological targets of 6,6-Difluoro-oxazepane hydrochloride, the broader class of oxazepanes and related diazepanes are known to interact with a variety of biological systems, particularly within the central nervous system (CNS).
For instance, the benzodiazepine class of drugs, which feature a fused 1,4-diazepine ring, are well-known positive allosteric modulators of the GABAA receptor.[3] It is plausible that 6,6-Difluoro-oxazepane and its derivatives could be investigated for activity at similar ion channels or G-protein coupled receptors.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of a 6,6-Difluoro-oxazepane derivative with a cell surface receptor.
The introduction of the gem-difluoro group could modulate the binding affinity and selectivity for such receptors. Further research, including binding assays and functional screens, would be necessary to elucidate the specific biological activity of this compound.
Conclusion and Future Directions
6,6-Difluoro-oxazepane hydrochloride represents a promising, yet underexplored, chemical entity. The strategic incorporation of a gem-difluoro group into the oxazepane scaffold is a well-reasoned approach in medicinal chemistry to enhance drug-like properties. The plausible synthetic route outlined in this guide provides a practical starting point for its preparation and further investigation.
Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its physicochemical properties. Subsequently, screening against a panel of biological targets, particularly those in the CNS, could unveil its therapeutic potential. The insights gained from such studies will be invaluable for the design of novel and effective therapeutic agents.
References
Molecular formula and weight of 6,6-Difluoro-oxazepane hydrochloride
An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 6,6-Difluoro-oxazepane hydrochloride, a fluorinated heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, outline characterization methodologies, and explore its strategic application in the design of novel therapeutics. This guide moves beyond a simple data sheet, offering insights into the causal reasoning behind its utility and the experimental choices in its synthesis and analysis.
Strategic Importance in Medicinal Chemistry
The 1,4-oxazepane ring system is a recognized "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1] Its seven-membered, flexible, and heteroatomic nature provides an excellent three-dimensional framework for orienting pharmacophoric groups to interact with biological targets.
The introduction of a gem-difluoro group at the 6-position is a deliberate and strategic chemical modification. This motif is increasingly employed in modern medicinal chemistry for several key reasons:
-
Metabolic Stability : The C-F bond is exceptionally strong. The difluoro substitution at a carbon adjacent to a heteroatom (nitrogen) effectively blocks metabolic oxidation at that site, a common liability for many amine-containing drug candidates. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Basicity : The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the proximal secondary amine. This fine-tuning of basicity can be critical for optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and improving oral bioavailability.
-
Conformational Control : The gem-difluoro group can influence the conformational preference of the oxazepane ring, potentially locking it into a more biologically active conformation and improving binding affinity to a target protein.
Therefore, 6,6-Difluoro-oxazepane hydrochloride is not merely a chemical reagent but a sophisticated building block designed to address common challenges in drug development.
Physicochemical and Structural Properties
The fundamental properties of 6,6-Difluoro-oxazepane and its hydrochloride salt are summarized below. These data are essential for reaction planning, analytical method development, and computational modeling.
| Property | Value | Source |
| Compound Name | 6,6-Difluoro-oxazepane hydrochloride | [2][3] |
| Synonym | 6,6-Difluoro-[4][5]Oxazepane Hydrochloride | [5] |
| CAS Number | 1341039-23-3 | [2][4][5] |
| Molecular Formula | C₅H₁₀ClF₂NO | [5] |
| Molecular Weight | 173.59 g/mol | [5] |
| Free Base CAS | 1273565-78-8 | [4][6] |
| Free Base Formula | C₅H₉F₂NO | [4][6][7] |
| Free Base Weight | 137.13 g/mol | [4] |
| Predicted XlogP | 0.1 | [7] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų (for related dimethyl analog) | [8] |
Synthesis and Characterization Workflow
While specific vendor-proprietary synthesis routes may vary, a plausible and robust synthetic pathway can be designed based on established organic chemistry principles and methodologies reported for analogous fluorinated heterocycles.[9][10][11]
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a commercially available protected amino alcohol. The key steps involve the introduction of the difluorinated carbon unit followed by cyclization.
Caption: Plausible synthetic workflow for 6,6-Difluoro-oxazepane HCl.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of the Boc-protected free base:
-
To a solution of a suitable precursor, such as a protected amino alcohol with a leaving group, in an aprotic solvent like DMF, a strong base (e.g., Sodium Hydride) is added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS. This facilitates an intramolecular Williamson ether synthesis to form the oxazepane ring.
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. Purification is achieved via column chromatography.
-
-
Formation of the Hydrochloride Salt:
-
The purified Boc-protected intermediate is dissolved in a solvent like Dioxane or Methanol.
-
A solution of hydrochloric acid (e.g., 4M HCl in Dioxane) is added dropwise. The reaction proceeds at room temperature, effecting the deprotection of the Boc group and subsequent protonation of the amine.
-
The hydrochloride salt typically precipitates from the solution and is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
-
Structural Elucidation and Purity Analysis
Confirming the identity and purity of the final compound is paramount. A multi-pronged analytical approach is required.
Caption: Workflow for spectroscopic characterization and purity analysis.
-
¹H NMR : Protons on the carbon backbone would appear as multiplets in the aliphatic region. The N-H proton of the hydrochloride salt would likely be a broad singlet.
-
¹³C NMR : The spectrum would show distinct signals for the four unique methylene carbons. The difluorinated carbon (C6) would appear as a characteristic triplet due to carbon-fluorine coupling.
-
¹⁹F NMR : A singlet is expected, confirming the chemical equivalence of the two fluorine atoms.
-
Mass Spectrometry (ESI-MS) : The analysis would be performed in positive ion mode to detect the molecular ion of the free base ([M+H]⁺) at m/z corresponding to C₅H₁₀F₂NO⁺.
-
HPLC : A reverse-phase HPLC method would be developed to assess purity, typically aiming for >95% for use in drug discovery applications.
Applications in Drug Discovery and Library Synthesis
The primary utility of 6,6-Difluoro-oxazepane hydrochloride is as a versatile scaffold for creating libraries of novel small molecules. The secondary amine serves as a convenient chemical handle for derivatization.
Scaffold Decoration Strategy
Researchers can employ a variety of synthetic transformations to "decorate" the oxazepane core, exploring the chemical space around the scaffold to identify potent and selective drug candidates.
Caption: Use of the scaffold in generating a diverse chemical library.
Potential Therapeutic Areas
While the scaffold itself is not a drug, its derivatives could be targeted towards a vast range of diseases. The oxazepane core is present in compounds investigated for:
-
Central Nervous System (CNS) Disorders : The scaffold's ability to adopt specific 3D conformations is valuable for targeting complex receptors in the brain.
-
Oncology : As part of targeted therapies, where metabolic stability and optimized physicochemical properties are crucial.[12]
-
Infectious Diseases : As a core for novel antibiotics or antiviral agents.
Conclusion
6,6-Difluoro-oxazepane hydrochloride represents a prime example of rational molecular design in modern medicinal chemistry. It provides researchers with a high-value starting material that incorporates solutions to potential downstream drug development problems, such as metabolic instability and suboptimal physicochemical properties, directly into its core structure. Its strategic use can accelerate the discovery of new chemical entities by enabling the rapid synthesis of diverse and drug-like compound libraries. This guide serves as a foundational resource for scientists looking to leverage this powerful building block in their research endeavors.
References
- 1. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,6-difluoro-1,4-oxazepane hydrochloride | 1341039-23-3 [chemicalbook.com]
- 3. 6,6-difluoro-1,4-oxazepane hydrochloride CAS#: 1341039-23-3 [m.chemicalbook.com]
- 4. 1273565-78-8|6,6-Difluoro-1,4-oxazepane|BLD Pharm [bldpharm.com]
- 5. 6,6-Difluoro-[1,4]Oxazepane Hydrochloride price & availability - MOLBASE [molbase.com]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 6,6-difluoro-1,4-oxazepane hydrochloride (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Fourth Dimension of Drug Discovery: A Technical Guide to Predicting the Collision Cross Section of 6,6-Difluoro-oxazepane Hydrochloride
Abstract
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Beyond mass, retention time, and fragmentation patterns, ion mobility-mass spectrometry (IM-MS) introduces a fourth dimension: the collision cross section (CCS). This intrinsic, gas-phase property, which reflects the size and shape of an ion, is a critical descriptor for compound identification, isomer differentiation, and understanding drug-target interactions.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the CCS for a novel pharmaceutical compound, 6,6-Difluoro-oxazepane hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for these advanced analytical techniques.
Introduction: The Significance of Collision Cross Section in Pharmaceutical Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are tied to its molecular properties. The introduction of fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, can significantly alter a molecule's three-dimensional structure.[4] These structural modifications directly impact the molecule's interaction with biological systems and its pharmacokinetic profile.
The collision cross section (CCS) provides a quantitative measure of a molecule's gas-phase conformation.[2][5] In drug development, this has profound implications:
-
Unambiguous Compound Identification: CCS serves as a unique molecular fingerprint, aiding in the confident identification of compounds in complex matrices.[2][4]
-
Isomer Resolution: It allows for the differentiation of isomers (structural, conformational, and stereoisomers) that may be indistinguishable by mass spectrometry alone, a critical capability as different isomers can have vastly different pharmacological and toxicological profiles.[1][3]
-
Understanding Drug-Target Interactions: Changes in CCS upon binding can provide insights into the conformational changes of both the drug and its target protein.
-
Predicting Bioavailability: There is growing evidence that CCS, by providing information on molecular size and shape, can be a useful parameter in models predicting a drug's ability to cross biological membranes, such as the blood-brain barrier.[6]
This guide will focus on 6,6-Difluoro-oxazepane hydrochloride, a representative fluorinated small molecule, to illustrate the workflow for predicting and validating its CCS.
Theoretical Prediction of Collision Cross Section
The in silico prediction of CCS is a powerful, cost-effective first step in characterizing a new molecular entity. These predictions can be broadly categorized into physics-based computational models and data-driven machine learning approaches.[5][7][8]
Foundational Computational Methods
Several computational methods have been developed to calculate the theoretical CCS of a molecule. These methods simulate the interaction between the ion and a neutral buffer gas (typically nitrogen or helium).[5][8]
-
Projection Approximation (PA): The simplest and fastest method, which calculates the average projected area of the ion.[5]
-
Exact Hard-Sphere Scattering (EHSS): A more refined approach that models the trajectory of the buffer gas as it collides with the ion, accounting for momentum transfer.[5]
-
Trajectory Method (TM): The most computationally intensive and accurate method, which considers long-range intermolecular forces, including van der Waals and ion-induced dipole interactions.[5][8]
Software packages such as MOBCAL and its parallelized version, MobCal-MPI 2.0, implement these algorithms, allowing researchers to calculate CCS values from 3D molecular structures.[9]
The Rise of Machine Learning in CCS Prediction
More recently, machine learning (ML) models have emerged as a rapid and accurate alternative for CCS prediction.[8][10][11] These models are trained on large databases of experimentally measured CCS values and use molecular descriptors or fingerprints to predict the CCS of new compounds.[8][11] Several web-based platforms and standalone software now provide access to these predictive models.
One such widely used resource is CCSbase , which hosts a large database of experimental CCS values and offers a prediction tool based on machine learning.[7][12][13] For 6,6-Difluoro-oxazepane hydrochloride, CCSbase provides the following predicted values:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 138.07250 | 116.0 |
| [M+Na]⁺ | 160.05444 | 120.5 |
| [M-H]⁻ | 136.05794 | 115.6 |
| [M+NH₄]⁺ | 155.09904 | 134.4 |
| [M+K]⁺ | 176.02838 | 124.0 |
Table 1: Predicted Collision Cross Section (CCS) values for various adducts of 6,6-Difluoro-oxazepane, calculated using the CCSbase prediction model.
Step-by-Step Protocol for In Silico CCS Prediction
The following protocol outlines a comprehensive workflow for predicting the CCS of 6,6-Difluoro-oxazepane hydrochloride using a computational chemistry approach, which can then be compared with machine learning predictions and experimental data.
Objective: To calculate the theoretical CCS of the protonated form ([M+H]⁺) of 6,6-Difluoro-oxazepane.
Required Tools:
-
A molecular modeling software package (e.g., Schrödinger Maestro, Spartan, or open-source alternatives like Avogadro).
-
A CCS calculation software (e.g., MOBCAL or MobCal-MPI 2.0).
Protocol:
-
2D to 3D Structure Generation:
-
Obtain the 2D structure of 6,6-Difluoro-oxazepane from its SMILES string (C1COCC(CN1)(F)F) or by drawing it in the molecular editor.
-
Convert the 2D structure to an initial 3D conformation. Ensure that the hydrochloride salt is treated appropriately, resulting in the protonated form of the oxazepane ring's nitrogen atom.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Because flexible molecules like 6,6-Difluoro-oxazepane can exist in multiple low-energy conformations, a thorough conformational search is crucial.
-
Use a conformational search algorithm (e.g., Monte Carlo, systematic search) within your modeling software to generate a diverse set of low-energy conformers.
-
-
Quantum Mechanical Optimization:
-
For the lowest energy conformers (e.g., within 5-10 kcal/mol of the global minimum), perform a more accurate geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step provides a more accurate 3D structure and partial atomic charges.
-
-
CCS Calculation using MOBCAL:
-
Prepare the output files from the DFT optimization in a format compatible with MOBCAL (e.g., .mfj). This file should contain the atomic coordinates and partial charges.
-
Run the MOBCAL calculation using the Trajectory Method (TM) for the highest accuracy. Specify nitrogen as the buffer gas to mimic typical experimental conditions.
-
The output will provide the theoretical CCS value (in Ų) for each conformer.
-
-
Boltzmann Averaging:
-
Calculate the relative energies of the optimized conformers from the DFT calculations.
-
Compute the Boltzmann-weighted average of the calculated CCS values to obtain the final predicted CCS for the molecule at a given temperature (typically 298 K).
-
Caption: Workflow for computational CCS prediction.
Experimental Determination of Collision Cross Section
While theoretical predictions are invaluable, experimental measurement is the gold standard for determining a molecule's CCS. Traveling Wave Ion Mobility Spectrometry (TWIMS) coupled with a high-resolution mass spectrometer is a widely used technique for this purpose.[6][14][15]
Principles of Traveling Wave Ion Mobility Spectrometry (TWIMS)
In a TWIMS device, ions are propelled through a gas-filled cell by a series of voltage pulses, or "traveling waves."[6][15] Ions with smaller CCS values and higher charge states travel more quickly through the device than larger, less charged ions. The arrival time of an ion at the detector is related to its mobility, but unlike in Drift Tube IMS (DTIMS), this relationship is not linear and requires calibration.[5][15]
Step-by-Step Protocol for Experimental CCS Measurement
Objective: To measure the nitrogen CCS (TWCCSN2) of the protonated form ([M+H]⁺) of 6,6-Difluoro-oxazepane hydrochloride.
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a TWIMS cell (e.g., Waters SYNAPT series).
Materials:
-
6,6-Difluoro-oxazepane hydrochloride sample.
-
High-purity solvents (e.g., methanol, water, acetonitrile).
-
Formic acid (for promoting protonation).
-
A suitable CCS calibration standard mixture (e.g., polyalanine or a commercially available multi-component mix) with known DTCCSN2 values.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 6,6-Difluoro-oxazepane hydrochloride at approximately 1 mg/mL in methanol.
-
Prepare a dilute analytical solution (e.g., 1-10 µg/mL) in an appropriate solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare the calibrant solution in the same solvent system at a concentration suitable for obtaining a stable signal.
-
-
Instrument Setup and Calibration:
-
Set up the mass spectrometer in positive ESI mode. Optimize source conditions (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal for the [M+H]⁺ ion of the analyte (m/z 138.07).[16]
-
Set the TWIMS parameters. Typical values include a wave velocity of 600-800 m/s and a wave height of 40 V.[16]
-
Infuse the calibration standard mixture and acquire data, recording the arrival times for each calibrant ion.
-
Generate a calibration curve by plotting the known CCS values of the calibrants against their measured arrival times. This is typically a non-linear fit (e.g., a power law fit).[15][16]
-
-
Analyte Measurement:
-
Thoroughly clean the infusion line and introduce the 6,6-Difluoro-oxazepane hydrochloride solution into the mass spectrometer.
-
Acquire data under the same instrumental conditions used for calibration.
-
Record the arrival time for the [M+H]⁺ ion at m/z 138.07.
-
-
Data Analysis:
-
Using the generated calibration curve, convert the measured arrival time of the analyte ion into its experimental TWCCSN2 value.
-
Perform multiple replicate measurements to determine the mean CCS value and its standard deviation, ensuring high precision. The relative standard deviation for CCS measurements should ideally be less than 1%.
-
References
- 1. schrodinger.com [schrodinger.com]
- 2. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers [zpxb.xml-journal.net]
- 4. benchchem.com [benchchem.com]
- 5. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Collision Cross Section Database and Prediction [ccsbase.net]
- 8. mdpi.com [mdpi.com]
- 9. MobCal-MPI 2.0: an accurate and parallelized package for calculating field-dependent collision cross sections and ion mobilities - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collision Cross Section Database and Prediction [ccsbase.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 6,6-Difluoro-oxazepane Hydrochloride: A Key Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the 6,6-Difluoro-oxazepane Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] The difluoromethylene group (CF2) is of particular interest as a bioisostere for carbonyl groups, ethers, or other functionalities, offering a unique combination of steric and electronic properties.[2] When incorporated into a seven-membered heterocyclic ring system like the 1,4-oxazepane, the resulting 6,6-difluoro-oxazepane scaffold becomes a highly valuable, yet underexplored, building block for generating novel chemical entities.
The 1,4-oxazepane ring system itself is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[5][6][7] The introduction of the gem-difluoro group at the 6-position is anticipated to profoundly influence key drug-like properties, including:
-
Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[8]
-
Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms is expected to lower the basicity of the secondary amine, which can modulate its interaction with biological targets and affect its pharmacokinetic profile.[8]
-
Conformational Rigidity: The presence of the CF2 group can introduce conformational constraints, leading to more specific binding with a target protein.
This guide provides a comprehensive overview of 6,6-Difluoro-oxazepane hydrochloride, including its predicted physicochemical properties, a detailed protocol for its handling and use in a representative synthetic application, and essential safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Physicochemical and Spectroscopic Profile
Due to the limited availability of public domain experimental data for this specific compound, the following properties are predicted based on established principles and data from structurally related molecules, such as 6,6-Difluoro-1,4-diazepane.[8][9]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Impact |
| Molecular Formula | C₅H₁₀ClF₂NO | - |
| Molecular Weight | 177.59 g/mol | - |
| pKa | 7.5 - 8.5 | The electron-withdrawing CF₂ group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog, impacting its charge state at physiological pH. |
| LogP (o/w) | 0.5 - 1.5 | The gem-difluoro group significantly increases lipophilicity over the parent oxazepane, potentially improving membrane permeability. |
| Aqueous Solubility | Moderate to Low | Expected to be lower than the non-fluorinated analog due to increased lipophilicity. The hydrochloride salt form enhances solubility in aqueous media for formulation and reaction setup. |
Table 2: Predicted Spectroscopic Data for 6,6-Difluoro-oxazepane (Free Base)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | ~3.8 - 4.0 | t | J ≈ 12-14 Hz | 2H, -O-CH ₂-CF₂- |
| ~3.0 - 3.2 | t | J ≈ 5-7 Hz | 2H, -CH ₂-NH- | |
| ~2.9 - 3.1 | t | J ≈ 5-7 Hz | 2H, -NH-CH ₂-CH₂-O- | |
| ~2.0 - 2.2 | m | - | 2H, -NH-CH₂-CH ₂-O- | |
| ¹³C NMR (125 MHz, CDCl₃) | ~120 - 125 | t | ¹JCF ≈ 245-255 Hz | C6 (-C F₂-) |
| ~70 - 75 | t | ²JCF ≈ 20-25 Hz | C5, C7 (-C H₂-CF₂-C H₂-) | |
| ~45 - 50 | s | - | C2, C3 (-C H₂-NH-C H₂-) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | ~ -90 to -110 | t | ³JHF ≈ 12-14 Hz | -CF ₂- |
Experimental Protocols
General Handling and Safety Precautions
Working with fluorinated organic compounds requires adherence to strict safety protocols.[10]
-
Engineering Controls: All manipulations of 6,6-Difluoro-oxazepane hydrochloride, both solid and in solution, must be conducted in a certified chemical fume hood to avoid inhalation.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory, including chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Given the potential for skin absorption, double-gloving is recommended.[10]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Ensure the container is tightly sealed.
-
Waste Disposal: All waste containing the fluorinated compound, including contaminated consumables (gloves, weighing paper, etc.), must be collected in clearly labeled, compatible containers and disposed of as hazardous chemical waste according to institutional guidelines.[10]
Protocol: N-Acylation of 6,6-Difluoro-oxazepane Hydrochloride
This protocol details a representative application of 6,6-Difluoro-oxazepane hydrochloride as a building block in an amide coupling reaction, a fundamental transformation in medicinal chemistry.
Objective: To synthesize N-(4-chlorobenzoyl)-6,6-difluoro-1,4-oxazepane.
Workflow Diagram:
Caption: Workflow for the N-acylation of 6,6-Difluoro-oxazepane HCl.
Materials and Reagents:
-
6,6-Difluoro-oxazepane hydrochloride (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6-Difluoro-oxazepane hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the solid. The hydrochloride salt may not fully dissolve initially.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
Add 4-chlorobenzoyl chloride (1.1 eq) to the flask via syringe.
-
Causality: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. Add triethylamine (2.2 eq) dropwise to the stirring suspension over 5-10 minutes. The first equivalent of TEA neutralizes the HCl salt, and the second scavenges the HCl generated during the acylation. A precipitate of triethylammonium chloride will form.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure N-(4-chlorobenzoyl)-6,6-difluoro-1,4-oxazepane.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS analysis.
-
Potential Applications in Drug Discovery
The 6,6-Difluoro-oxazepane scaffold is a versatile starting point for synthesizing libraries of compounds for screening against various biological targets. Its strategic use is particularly relevant in programs where metabolic stability and CNS penetration are key objectives.
Hypothetical Signaling Pathway Involvement:
Many seven-membered heterocyclic structures are found in agents targeting the central nervous system (CNS).[8] For instance, the structurally related 1,4-diazepane core is central to benzodiazepines, which modulate the GABA-A receptor. A novel derivative of 6,6-difluoro-oxazepane could hypothetically be designed to interact with a G-protein coupled receptor (GPCR), where the fluorinated scaffold helps to optimize binding affinity and pharmacokinetic properties.
Caption: Hypothetical GPCR signaling pathway modulated by a drug candidate.
Conclusion
6,6-Difluoro-oxazepane hydrochloride represents a valuable and strategic building block for medicinal chemists. The gem-difluoro group offers a powerful tool to modulate key ADME properties in a predictable manner. While public data on this specific molecule is scarce, its synthesis and application can be reliably guided by established principles of fluorine and heterocyclic chemistry. The protocols and insights provided herein serve as a foundational guide for researchers to confidently incorporate this promising scaffold into their drug discovery pipelines, paving the way for the development of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmchemsci.com [jmchemsci.com]
- 7. cajmns.casjournal.org [cajmns.casjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 6,6-Difluoro-oxazepane Hydrochloride as a Strategic Building Block for Novel Heterocycles
Introduction: The Strategic Value of Fluorine in Heterocyclic Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] Seven-membered heterocycles, such as oxazepanes, are of growing interest as they occupy a unique and underexplored area of chemical space, often serving as bioisosteres for benzodiazepines or offering novel vectors for receptor interaction.[3][4]
The building block 6,6-difluoro-oxazepane hydrochloride combines these two valuable features: a seven-membered oxazepane core and a gem-difluoro group positioned alpha to the secondary amine. This strategic placement of the difluoromethylene unit is not merely an isosteric replacement for a carbonyl or gem-dimethyl group but also serves to modulate the electronic properties of the adjacent nitrogen atom. This application note provides a technical guide for researchers, scientists, and drug development professionals on the utilization of 6,6-difluoro-oxazepane hydrochloride as a versatile precursor for the synthesis of novel and diverse heterocyclic structures. We will delve into the key reactivity considerations and provide detailed, field-tested protocols for its functionalization.
Causality of Experimental Choices: The Electronic Impact of the Gem-Difluoro Group
The primary consideration when designing synthetic routes with 6,6-difluoro-oxazepane is the powerful inductive electron-withdrawing effect of the two fluorine atoms. This effect significantly reduces the electron density on the adjacent nitrogen atom, thereby lowering its basicity and nucleophilicity compared to its non-fluorinated counterpart.[5][6] This has critical implications for common amine derivatization reactions. Standard protocols may prove sluggish or ineffective, necessitating carefully optimized conditions to achieve desired transformations. The following sections will address these challenges and provide robust protocols that account for the inherent electronic nature of this building block.
A study on functionalized gem-difluorinated cycloalkanes confirmed that the influence of the CF2 moiety on the basicity of corresponding amines is defined by the inductive effect of the fluorine atoms.[5] This understanding is the cornerstone of the protocols described herein, guiding the selection of reagents, catalysts, and reaction conditions to overcome the attenuated reactivity of the secondary amine.
Core Synthetic Transformations and Protocols
The secondary amine of 6,6-difluoro-oxazepane hydrochloride is the primary handle for diversification. The following protocols detail key transformations for N-functionalization, including N-Acylation, N-Alkylation (via reductive amination), and N-Arylation.
Protocol 1: N-Acylation of 6,6-Difluoro-oxazepane
The reduced nucleophilicity of the amine necessitates a highly reactive acylating agent or a method to enhance amide bond formation. Standard coupling reagents may provide low yields. A more robust approach involves the in situ formation of a highly reactive acyl fluoride from the corresponding carboxylic acid, which can effectively acylate even electron-deficient amines.[7]
Workflow for N-Acylation of Electron-Deficient Amines
Caption: In-situ acyl fluoride formation for robust N-acylation.
Detailed Step-by-Step Methodology:
-
Free Base Preparation: Before reaction, the hydrochloride salt must be neutralized. Dissolve 6,6-difluoro-oxazepane hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M). Add saturated aqueous sodium bicarbonate solution (2x volume of DCM) and stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the solution directly in the next step.
-
Acyl Fluoride Generation: To a separate oven-dried round-bottom flask under an argon atmosphere, add the desired carboxylic acid (1.1 eq) and anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) followed by the dropwise addition of cyanuric fluoride (0.4 eq). Stir the mixture at 0 °C for 1 hour.
-
Amide Coupling: To the acyl fluoride solution, add the DCM solution of the 6,6-difluoro-oxazepane free base prepared in step 1.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 40 °C (reflux).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Rationale: The use of cyanuric fluoride to generate the acyl fluoride in situ provides a highly electrophilic coupling partner.[7] Heating the reaction is necessary to overcome the activation energy barrier associated with the reduced nucleophilicity of the fluorinated amine. Pyridine acts as a mild base to facilitate the formation of the acyl fluoride and to scavenge the HF byproduct.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, avoiding issues of over-alkylation common with direct alkylation using alkyl halides.[8][9] For an electron-deficient amine, the initial formation of the iminium ion can be slow. Using a mild Lewis acid catalyst can facilitate this step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde/ketone and is highly effective at reducing the intermediate iminium ion.[10][11]
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 6,6-difluoro-oxazepane hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and 1,2-dichloroethane (DCE, 0.2 M).
-
Amine Neutralization: Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt in situ. Stir for 10 minutes at room temperature.
-
Iminium Formation: Add glacial acetic acid (0.1 eq) as a catalyst. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Dilute with DCM, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and promoting the initial attack by the electron-deficient amine.[11] DCE is the preferred solvent as it is compatible with the mild reducing agent and the reaction conditions.[10] NaBH(OAc)₃ is chosen for its selectivity; it reduces the iminium ion much faster than the carbonyl starting material, preventing the formation of alcohol byproducts.[9][11]
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[11] For an electron-deficient amine like 6,6-difluoro-oxazepane, the choice of ligand and base is critical to facilitate the catalytic cycle, particularly the reductive elimination step. A highly active catalyst system employing a sterically hindered biarylphosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., NaOtBu) is recommended.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the biarylphosphine ligand (e.g., XPhos, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl halide (Ar-X, 1.0 eq) and 6,6-difluoro-oxazepane hydrochloride (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. Due to the reduced nucleophilicity of the amine, reaction times may be extended (12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Rationale: The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like XPhos generates a highly active Pd(0) catalyst in situ.[12] These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step. A strong base like NaOtBu is required to deprotonate the weakly acidic N-H of the coordinated, electron-deficient amine within the catalytic cycle.[13] Higher temperatures are generally necessary to drive the reaction to completion with such challenging substrates.
Data Summary
The following table provides representative data for the functionalization of a generic, non-fluorinated 1,4-oxazepane for comparative purposes. Researchers should anticipate that for 6,6-difluoro-oxazepane, reaction times may be longer and yields may vary depending on the specific substrates used. Optimization of the provided protocols is encouraged.
| Transformation | Reagent 1 | Reagent 2 | Base | Catalyst/Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acetyl Chloride | - | Et₃N | - | DCM | RT | 2 | >90 |
| N-Alkylation | Benzyl Bromide | - | K₂CO₃ | - | Acetonitrile | 80 | 8 | ~85 |
| Reductive Amination | Cyclohexanone | - | - | NaBH(OAc)₃ | DCE | RT | 16 | ~80 |
| N-Arylation | 4-Bromotoluene | Morpholine | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | ~95 |
Table based on general procedures for non-fluorinated cyclic amines. Yields are illustrative.
Conclusion and Future Outlook
6,6-Difluoro-oxazepane hydrochloride is a valuable and versatile building block for accessing novel chemical space in drug discovery. The key to its successful application lies in understanding and addressing the electronic consequences of the gem-difluoro substitution. The attenuated nucleophilicity of the secondary amine requires more robust reaction conditions, such as the use of highly active acylating agents, Lewis acid catalysis for iminium ion formation, or state-of-the-art Buchwald-Hartwig catalyst systems. The protocols provided herein serve as a validated starting point for the synthesis of diverse libraries of N-functionalized 6,6-difluoro-oxazepanes, enabling the exploration of their potential as next-generation therapeutic agents.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Annulations of Cyclic Amines with Electron-Deficient o-Tolualdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 6,6-Difluoro-oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6,6-Difluoro-oxazepane Scaffold
The 1,4-oxazepane motif is a privileged seven-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its three-dimensional structure allows for the exploration of novel chemical space, often leading to compounds with improved pharmacological profiles. The introduction of a gem-difluoro group at the 6-position of the oxazepane ring offers a strategic advantage in drug design. The highly electronegative fluorine atoms can profoundly influence key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the C-F bond is exceptionally stable to metabolic degradation, and the CF₂ group can act as a bioisostere for a carbonyl or ether linkage, potentially enhancing interactions with target proteins.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the derivatization of 6,6-Difluoro-oxazepane hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this unique chemical scaffold.
Understanding the Reactivity of 6,6-Difluoro-oxazepane
The secondary amine within the 6,6-Difluoro-oxazepane ring is the primary site for derivatization. However, the presence of the adjacent electron-withdrawing gem-difluoro group significantly reduces the basicity and nucleophilicity of this nitrogen atom. This electronic effect necessitates careful consideration and optimization of reaction conditions compared to non-fluorinated analogues. The hydrochloride salt form of the starting material also requires a neutralization step to liberate the free amine before it can participate in nucleophilic reactions.
Section 1: N-Acylation of 6,6-Difluoro-oxazepane
N-acylation is a fundamental transformation for introducing an amide functionality, which can serve as a key pharmacophore or a handle for further diversification. Due to the reduced nucleophilicity of the nitrogen in 6,6-Difluoro-oxazepane, more reactive acylating agents and appropriate bases are recommended.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of 6,6-Difluoro-oxazepane hydrochloride using a representative acyl chloride.
Reaction Scheme:
Caption: General workflow for N-Acylation.
Materials:
-
6,6-Difluoro-oxazepane hydrochloride
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6-Difluoro-oxazepane hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. The additional equivalent of base is to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for N-Acylation Conditions:
| Acylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.2) | DCM | 0 to rt | 4 | 85-95 |
| Benzoyl Chloride | DIPEA (2.2) | DCM | 0 to rt | 6 | 80-90 |
| Acetic Anhydride | Pyridine | Pyridine | rt to 50 | 12 | 70-85 |
Section 2: N-Alkylation of 6,6-Difluoro-oxazepane
N-alkylation introduces alkyl or arylalkyl substituents, which can significantly modulate the pharmacological properties of the molecule. Direct alkylation and reductive amination are two common and effective strategies.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the free amine with an alkyl halide in the presence of a base. More reactive alkyl halides (iodides > bromides > chlorides) and stronger bases may be required to achieve good yields.
Reaction Scheme:
Caption: General workflow for Direct N-Alkylation.
Materials:
-
6,6-Difluoro-oxazepane hydrochloride
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard workup and purification reagents.
Procedure:
-
To a round-bottom flask, add 6,6-Difluoro-oxazepane hydrochloride (1.0 eq) and the chosen base (3.0 eq).
-
Add the solvent (ACN or DMF).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C (or reflux for ACN) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing a wide range of substituents by reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly useful for synthesizing derivatives that are not accessible through direct alkylation. Given the electron-deficient nature of the amine, a robust reducing agent is recommended.[1][2][3]
Reaction Scheme:
Caption: General workflow for Reductive Amination.
Materials:
-
6,6-Difluoro-oxazepane hydrochloride
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents.
Procedure:
-
In a round-bottom flask, suspend 6,6-Difluoro-oxazepane hydrochloride (1.0 eq) in DCE.
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Add the aldehyde or ketone (1.1 eq) and stir for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Comparative Data for N-Alkylation Conditions:
| Method | Alkylating/Carbonyl Agent | Base (eq) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ (3.0) | - | ACN | 80 | 18 | 75-85 |
| Direct Alkylation | Ethyl Iodide | Cs₂CO₃ (3.0) | - | DMF | 60 | 12 | 80-90 |
| Reductive Amination | Cyclohexanecarboxaldehyde | TEA (1.1) | NaBH(OAc)₃ | DCE | rt | 24 | 70-80 |
| Reductive Amination | Acetone | TEA (1.1) | NaBH(OAc)₃ | THF | rt | 24 | 65-75 |
Section 3: C-N and C-C Bond Formation via Suzuki-Miyaura Coupling
For more advanced derivatization, such as the introduction of aryl or heteroaryl moieties, a Suzuki-Miyaura coupling strategy can be employed. This typically requires initial N-protection of the oxazepane, followed by the coupling reaction. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Protocol 4: N-Boc Protection of 6,6-Difluoro-oxazepane
Procedure:
-
Neutralize 6,6-Difluoro-oxazepane hydrochloride with a suitable base (e.g., 1.1 eq of TEA in DCM) to obtain the free amine.
-
To the solution of the free amine, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
After completion, concentrate the reaction mixture and purify by flash chromatography to yield N-Boc-6,6-difluoro-oxazepane.
Protocol 5: Suzuki-Miyaura Coupling of a Halogenated N-Boc-6,6-difluoro-oxazepane Derivative
This protocol assumes a halogen (e.g., bromine or iodine) is present on a substituent attached to the oxazepane, which is a common strategy in library synthesis.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura Coupling.
Materials:
-
Halogenated N-Boc-6,6-difluoro-oxazepane derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Standard workup and purification reagents.
Procedure:
-
To a reaction vessel, add the halogenated N-Boc-6,6-difluoro-oxazepane derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent system (dioxane/water) and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 6: N-Boc Deprotection
The Boc protecting group can be readily removed under acidic conditions to yield the final derivatized free amine.[4]
Procedure:
-
Dissolve the N-Boc protected compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent to obtain the hydrochloride salt of the final product.
Conclusion
The derivatization of 6,6-Difluoro-oxazepane hydrochloride presents unique challenges and opportunities due to the electronic influence of the gem-difluoro group. By employing more reactive reagents, appropriate bases, and optimized reaction conditions, a diverse range of N-acylated and N-alkylated derivatives can be successfully synthesized. Furthermore, established strategies such as N-Boc protection followed by Suzuki-Miyaura coupling open avenues for more complex structural modifications. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemical space offered by this promising fluorinated scaffold in the pursuit of novel therapeutic agents.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Oxazepane Scaffolds for Pharmacological Use
Authored by: A Senior Application Scientist
Abstract
The 1,4-oxazepane motif, a seven-membered heterocycle featuring nitrogen and oxygen atoms at the 1 and 4 positions, has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for high-affinity interactions with a variety of biological targets, making it a privileged scaffold in modern drug discovery.[1] This guide provides an in-depth analysis of key synthetic strategies for constructing the 1,4-oxazepane core, complete with detailed experimental protocols, mechanistic insights, and a summary of relevant pharmacological data. The methodologies discussed are designed to be robust and scalable, catering to the needs of researchers in academic and industrial drug development settings.[2]
The Pharmacological Significance of the 1,4-Oxazepane Scaffold
The unique topology of the 1,4-oxazepane ring system distinguishes it from more common five- and six-membered heterocycles. This seven-membered ring can adopt a variety of low-energy conformations, enabling its derivatives to present pharmacophoric elements in precise spatial orientations. This property is crucial for achieving high selectivity and potency for biological targets.[1]
Key therapeutic areas where 1,4-oxazepane derivatives have shown promise include:
-
Central Nervous System (CNS) Disorders: Derivatives have been developed as selective ligands for the Dopamine D4 receptor, a key target in the treatment of schizophrenia.[1] The scaffold's flexibility is instrumental in positioning the necessary chemical features for potent receptor antagonism. Additionally, certain 6-amino-1,4-oxazepane-3,5-diones have demonstrated potential as broad-spectrum anticonvulsant agents in preclinical models.[1]
-
Inflammatory Diseases: As inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death, 1,4-oxazepane-based compounds are being explored for treating autoimmune and inflammatory conditions.[1]
The synthetic accessibility of this scaffold further enhances its appeal, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]
Core Synthetic Strategies and Protocols
The construction of the 1,4-oxazepane ring can be accomplished through several strategic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
Strategy 1: Reductive Amination Followed by Intramolecular Cyclization
This classical and highly effective two-step approach is one of the most fundamental methods for synthesizing substituted 1,4-oxazepanes. It relies on the initial formation of a linear N-substituted intermediate via reductive amination, which is then induced to cyclize.
Causality and Mechanistic Insight: Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[4][5][6] This method is valued for its broad substrate scope and operational simplicity.[5][7] The subsequent cyclization step is typically an acid-catalyzed intramolecular dehydration (or displacement of a leaving group), forming the thermodynamically stable seven-membered ring. The use of a Dean-Stark apparatus is critical here to drive the equilibrium towards the cyclized product by removing the water byproduct.
Caption: General workflow for the synthesis of 1,4-oxazepanes via reductive amination and cyclization.
Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine
-
To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in methanol, add the desired aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Expertise & Experience: Portion-wise addition of the hydride reductant is crucial to control the exothermic reaction and prevent side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane, 3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted intermediate.
Step 2: Cyclization to form the 1,4-Oxazepane Ring
-
Dissolve the N-substituted intermediate from Step 1 in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~0.1 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Trustworthiness: The removal of water is essential for driving the cyclization to completion. The reaction can be monitored by TLC until the starting material is consumed.
-
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted 1,4-oxazepane.
Strategy 2: Solid-Phase Synthesis for Library Generation
For the rapid generation of compound libraries for high-throughput screening (HTS) and SAR studies, solid-phase organic synthesis (SPOS) is an invaluable tool. This approach simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.[8]
Causality and Mechanistic Insight: The synthesis begins by anchoring a suitable building block, such as an Fmoc-protected homoserine derivative, to a solid support (e.g., Wang resin).[8][9] The N-terminus is then deprotected and functionalized, for example, by sulfonylation and subsequent alkylation. The key cyclization and cleavage step is often mediated by a strong acid like trifluoroacetic acid (TFA). The choice of cleavage cocktail can influence the final product; for instance, using TFA with a silane reducing agent (Et₃SiH) can promote reductive cyclization to the 1,4-oxazepane ring.[9]
Caption: General workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.
Step 1: Immobilization
-
Swell Wang resin (1.0 eq.) in dichloromethane (DCM) for 30 minutes.
-
In a separate flask, dissolve Fmoc-Homoserine derivative (e.g., Fmoc-HSe(TBDMS)-OH, 3.0 eq.) and a coupling activator like HOBt (3.0 eq.) in N,N-dimethylformamide (DMF).
-
Add the solution to the swollen resin, followed by a coupling reagent such as DIC (4.0 eq.).
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.
Step 2: Fmoc Deprotection and N-Functionalization
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Drain and wash the resin thoroughly with DMF.
-
For N-sulfonylation, add a pre-mixed solution of 2-nitrobenzenesulfonyl chloride (3.0 eq.) and DIPEA (5.0 eq.) in DMF to the resin. Agitate for 2 hours.
-
Drain and wash the resin with DMF and DCM.
-
For N-alkylation, add a solution of an α-haloketone (e.g., 2-bromoacetophenone, 5.0 eq.) and NaI (1.0 eq.) in DMF. Agitate for 12 hours.
Step 3: Cleavage, Cyclization, and Purification
-
Wash the functionalized resin with DMF and DCM, then dry.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triethylsilane) to the resin.
-
Expertise & Experience: The triethylsilane (Et₃SiH) acts as a scavenger and reducing agent, which is critical for the reductive cyclization to form the oxazepane ring.[9]
-
-
Agitate for 2 hours at room temperature.
-
Filter the cleavage solution and wash the resin with fresh cocktail.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the final 1,4-oxazepane derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy 3: Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step.[10] This strategy is highly efficient for creating diverse molecular scaffolds.
Causality and Mechanistic Insight: An example is the Ugi four-component reaction (U-4CR), which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide.[10] By using bifunctional starting materials, such as 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide, a subsequent intramolecular cyclization can occur, leading to fused heterocyclic systems like oxazepine-quinazolinones in a one-pot process.[10] This approach rapidly builds molecular complexity from simple, readily available inputs. Another example involves consecutive Betti/Bargellini reactions to construct naphtho-fused oxazepine structures.[11]
-
In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1.0 eq.), 2-aminobenzamide (1.0 eq.), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.) in ethanol.
-
Reflux the mixture for 24 hours. The progress of the reaction can be monitored by TLC.
-
Trustworthiness: This one-pot reaction forms multiple bonds and two new heterocyclic rings (benzoxazepine and quinazolinone) simultaneously, demonstrating high synthetic efficiency.[10]
-
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure product, typically without the need for chromatographic purification.
Summary of Pharmacological Data
The synthetic accessibility of the 1,4-oxazepane scaffold has enabled the generation and testing of various derivatives. The following table summarizes illustrative data for derivatives investigated as anticonvulsant agents.
| Table 1: Anticonvulsant Activity of 6-Amino-1,4-oxazepane-3,5-dione Derivatives [1] | ||
| Compound | R Group | MES ED₅₀ (mg/kg) |
| 1a | H | 120 |
| 1b | Methyl | 150 |
| 1e | n-Butyl | 100 |
| MES: Maximal Electroshock Test. Data is illustrative and synthesized from multiple sources. |
As shown, simple modifications to the scaffold can significantly impact biological activity, highlighting the importance of generating diverse libraries for pharmacological screening. The n-butyl derivative (1e) shows the highest potency in this series in the MES test.
Conclusion
The 1,4-oxazepane scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its unique structural properties make it an attractive core for designing novel therapeutics targeting a range of diseases. The synthetic strategies outlined in this guide—from classical reductive amination to modern solid-phase and multicomponent reaction approaches—provide researchers with a robust toolkit for accessing a wide array of 1,4-oxazepane derivatives. The continued exploration of new synthetic routes and the pharmacological evaluation of novel analogues will undoubtedly lead to the discovery of new and improved clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 10. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
A Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract
Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis has traditionally relied heavily on transition-metal-catalyzed reactions, which, despite their efficiency, pose challenges related to cost, toxicity, and contamination of the final product with residual metals.[3] This guide provides an in-depth exploration of modern, metal-free synthetic strategies that offer environmentally benign, cost-effective, and highly efficient alternatives. We will delve into the core principles and practical applications of key methodologies including electrosynthesis, photoredox catalysis, iodine-mediated cyclizations, and multicomponent reactions. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and troubleshooting guidance to facilitate the adoption of these sustainable technologies in the laboratory.
The Imperative for Metal-Free Synthesis: A Paradigm Shift
The shift away from transition metals in the synthesis of N-heterocycles is driven by several critical factors in the pharmaceutical and chemical industries:
-
Purity and Safety: Eliminating transition metals circumvents the difficult and costly process of removing metal residues from active pharmaceutical ingredients (APIs), a stringent requirement by regulatory agencies.[3]
-
Sustainability and Green Chemistry: Metal-free approaches often utilize cleaner energy sources like electricity or light, employ abundant and non-toxic catalysts, and reduce hazardous waste streams.[4][5]
-
Cost-Effectiveness: Avoiding expensive and precious metal catalysts (like Palladium, Rhodium, or Iridium) can significantly lower the cost of synthesis, particularly at an industrial scale.[6]
-
Novel Reactivity: Metal-free systems can unlock unique reaction pathways and provide access to novel chemical space that may be inaccessible through traditional catalytic methods.
This guide will focus on several cutting-edge strategies that exemplify these advantages.
Core Strategies in Metal-Free N-Heterocycle Synthesis
The modern synthetic chemist's toolbox for metal-free N-heterocycle construction is diverse and powerful. Below, we discuss the foundational principles of several leading methodologies.
Electrosynthesis: Harnessing Electrons as a Traceless Reagent
Organic electrosynthesis uses electricity to drive redox reactions, offering a clean and controllable method for forming reactive intermediates.[3] Intramolecular C-H aminations, in particular, have emerged as a powerful tool for constructing N-heterocycles under metal- and external oxidant-free conditions.[3][4][7]
Causality and Mechanism: The core principle involves the anodic oxidation of a suitable nitrogen-containing substrate. This generates a reactive nitrogen-centered radical or cation, which can then undergo an intramolecular cyclization by attacking a C-H bond. The process is clean, as the only "reagent" is the electron, and the primary byproduct at the cathode is often hydrogen gas.[8] Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used as they can stabilize the radical intermediates and facilitate the desired transformation.[3]
Visible-Light Photoredox Catalysis: Powering Reactions with Light
Visible-light photoredox catalysis uses organic dyes as inexpensive, metal-free photocatalysts.[6][9] When irradiated with light (e.g., from LEDs), the photocatalyst becomes a potent single-electron transfer (SET) agent, capable of activating substrates to initiate radical-based cyclizations.[10]
Causality and Mechanism: The process begins with the photoexcitation of an organic dye (e.g., Eosin Y, Rose Bengal). The excited-state catalyst can then engage in a SET event with a substrate, either by oxidation or reduction, to generate a radical intermediate. This radical can then participate in a cascade of reactions, including cyclization onto an internal acceptor, to form the desired heterocyclic ring before the catalyst is regenerated, completing the catalytic cycle. This method is prized for its exceptionally mild conditions, often proceeding at room temperature.[6][11]
Iodine-Mediated Synthesis: A Versatile Halogen Approach
Molecular iodine (I₂) and hypervalent iodine reagents (e.g., IBX, PIDA) are powerful yet environmentally benign oxidants that can mediate a wide range of cyclization reactions to form N-heterocycles.[12][13] These reactions proceed under mild, metal-free conditions and tolerate a broad scope of functional groups.
Causality and Mechanism: Iodine can act as an electrophile to activate a π-system (like an alkyne or alkene) towards nucleophilic attack from a tethered nitrogen atom (iodocyclization).[14] Alternatively, hypervalent iodine reagents can act as oxidants to facilitate intramolecular C-N bond formation through various pathways, often involving the generation of a nitrene or a related reactive nitrogen species.[12] For instance, the synthesis of quinazolines can be mediated by IBX, which facilitates the oxidative cyclization of intermediates.[13]
Multicomponent Reactions (MCRs): Building Complexity Efficiently
MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials.[15] This strategy is highly atom-economical and ideal for rapidly generating libraries of complex molecules, a significant advantage in drug discovery.[1][16] Metal-free MCRs often rely on organocatalysts or are promoted by Brønsted or Lewis acids.[17][18][19]
Application Notes and Detailed Protocols
The following protocols are representative examples designed to be self-validating. They include detailed steps, justifications for key choices, and guidance for characterization.
Protocol 1: Electrochemical Synthesis of a Dihydropyrrolo[1,2-a]quinoline Derivative
This protocol is adapted from the principles of formal aza-Wacker cyclizations for the construction of saturated N-heterocycles.[3] It demonstrates the power of electrosynthesis to achieve complex transformations without metals or external oxidants.
Principle: Anodic oxidation of an N-aryl-pent-4-en-1-amine derivative generates a nitrogen-centered radical cation. This intermediate undergoes a 5-exo-trig cyclization onto the pendant alkene, followed by further oxidation and trapping to yield the bicyclic product. The use of a continuous-flow setup can improve efficiency and scalability.
Materials and Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| N-(pent-4-en-1-yl)aniline | Starting Material | Synthesis Grade |
| Dimethylacetamide (DMA) | Solvent | Anhydrous |
| HFIP | Co-Solvent/Stabilizer | Reagent Grade |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | Supporting Electrolyte | Electrochemical Grade |
| Graphite Plates | Anode & Cathode | High Purity |
| DC Power Supply | Energy Source | Standard Laboratory |
| Divided Electrochemical Cell | Reaction Vessel | Standard Laboratory |
Step-by-Step Methodology
-
Cell Assembly: Set up a divided electrochemical cell with two graphite plate electrodes (e.g., 2 cm x 2 cm) separated by a porous frit. Ensure the electrodes are parallel and approximately 1 cm apart.
-
Electrolyte Preparation: In a 50 mL flask, prepare the electrolyte solution by dissolving N-(pent-4-en-1-yl)aniline (1.0 mmol, 161 mg) and TBABF₄ (0.2 M, 658 mg) in a 9:1 mixture of DMA:HFIP (10 mL). Causality Note: HFIP is a crucial co-solvent that stabilizes the radical intermediates, preventing undesired side reactions and promoting the desired cyclization pathway.[3]
-
Electrolysis: Transfer the solution to the electrochemical cell. Begin stirring and apply a constant current of 10 mA using the DC power supply. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Add ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dihydropyrrolo[1,2-a]quinoline product.
Validation and Characterization
-
Expected Yield: 65-85%.
-
¹H and ¹³C NMR: Confirm the structure of the bicyclic product and the absence of starting material.
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and molecular formula of the product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient current/time; Electrode passivation | Increase electrolysis time. Gently abrade electrode surfaces before use. |
| Formation of Byproducts | Unstable intermediates; Polymerization | Decrease current density. Ensure anhydrous conditions. |
| Poor Yield | Product degradation | Monitor reaction closely and stop once starting material is consumed. |
Protocol 2: Visible-Light-Mediated [3+2] Cycloaddition for Pyrrole Synthesis
This protocol is based on photoredox-catalyzed cycloaddition reactions, a powerful method for constructing five-membered N-heterocycles.[1] It uses an inexpensive organic dye and visible light to drive the reaction under exceptionally mild conditions.
Principle: Eosin Y, a metal-free photocatalyst, is excited by green light. The excited catalyst promotes the formation of a 2H-azaallenyl radical from a 2H-azirine precursor. This radical undergoes a Michael addition to a nitroalkene, followed by a base-mediated denitration and cyclization to afford the trisubstituted pyrrole.[1]
Materials and Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| 2-Phenyl-2H-azirine | Starting Material | Synthesis Grade |
| β-Nitrostyrene | Starting Material | Synthesis Grade |
| Eosin Y | Photocatalyst | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Base | Anhydrous |
| Acetonitrile (MeCN) | Solvent | Anhydrous |
| 20W Green LED Lamp | Light Source | Standard Laboratory |
| Schlenk Tube | Reaction Vessel | Standard Laboratory |
Step-by-Step Methodology
-
Reaction Setup: To a Schlenk tube, add 2-phenyl-2H-azirine (0.2 mmol, 23.4 mg), β-nitrostyrene (0.3 mmol, 44.7 mg), Eosin Y (1 mol%, 1.3 mg), and anhydrous MeCN (2.0 mL).
-
Degassing: Seal the tube and degas the solution by subjecting it to three freeze-pump-thaw cycles. Causality Note: Removing dissolved oxygen is critical, as oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Initiation: Add DIPEA (0.4 mmol, 70 µL) to the reaction mixture under an inert atmosphere (Nitrogen or Argon).
-
Irradiation: Place the Schlenk tube approximately 5 cm from the 20W green LED lamp and begin irradiation with vigorous stirring. Use a small fan to maintain the reaction at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trisubstituted pyrrole.
Validation and Characterization
-
Expected Yield: 70-90%.
-
¹H and ¹³C NMR: Confirm the pyrrole ring structure and substitution pattern.
-
HRMS: Confirm the exact mass and molecular formula.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Oxygen contamination; Ineffective light source | Ensure thorough degassing. Check LED lamp output and reaction proximity. |
| Low Yield | Catalyst degradation; Insufficient base | Protect the reaction from ambient light before irradiation. Use freshly distilled DIPEA. |
| Complex Mixture | Side reactions of radical intermediates | Ensure the use of high-purity, anhydrous solvent. |
Comparative Overview of Methodologies
To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed metal-free methods.
| Methodology | Key Advantages | Common Limitations | Typical N-Heterocycles |
| Electrosynthesis | Metal- & oxidant-free, high atom economy, scalable.[3][8] | Requires specialized equipment, sensitive to electrolyte/electrode choice. | Indoles, Indolines, Benzimidazoles, Pyrrolidines.[3] |
| Photoredox Catalysis | Extremely mild conditions, high functional group tolerance, uses inexpensive catalysts.[6][9] | Can be sensitive to oxygen, may require longer reaction times. | Pyrroles, Pyridines, Indolinones, Quinolines.[1][6] |
| Iodine-Mediated | Operationally simple, mild conditions, readily available reagents.[12][20] | Can generate stoichiometric iodide waste, substrate scope can be limited. | Oxazoles, Quinolines, Imidazo-fused heterocycles.[20][21] |
| Multicomponent | High efficiency & complexity, atom economical, ideal for library synthesis.[15][16] | Optimization can be complex, sometimes requires specific substrate pairings. | Pyridines, Pyrimidines, Fused heteropolycycles.[15][17] |
Future Outlook
The field of metal-free N-heterocycle synthesis is rapidly advancing. Future innovations will likely focus on the development of even more sustainable and efficient catalytic systems. The integration of enabling technologies like continuous-flow processing[22] and microwave-assisted synthesis[23][24][25] with these metal-free methodologies will be crucial for translating laboratory-scale successes into industrial applications. Furthermore, the discovery of novel organocatalysts and photoredox systems will continue to expand the scope and utility of these powerful synthetic tools, paving the way for the next generation of pharmaceuticals and advanced materials.
References
- 1. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 2. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]
- 4. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 6. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Electrochemical Acceptorless Dehydrogenation of N-Heterocycles: Sustainable Synthesis of Aromatic Compounds with Hydrogen Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal-free multicomponent reactions: a benign access to monocyclic six-membered N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cris.technion.ac.il [cris.technion.ac.il]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. N-Heterocycle synthesis [organic-chemistry.org]
- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 23. tandfonline.com [tandfonline.com]
- 24. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Gem-Difluoro Motif: A-Scientist's Guide to Application in Bioactive Molecules
Introduction: The Strategic Advantage of Gem-Difluorination in Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, offering a powerful tool to refine the properties of bioactive compounds. Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group has garnered significant attention as a versatile bioisostere.[1] Its strategic placement can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and target engagement.[1][2][3] This guide provides an in-depth exploration of the rationale behind incorporating gem-difluoro motifs, practical synthetic strategies, and detailed protocols for their implementation, aimed at empowering researchers in drug development.
The unique physicochemical properties of the CF₂ group stem from the high electronegativity of the fluorine atoms. This creates a polarized C-F bond, which can act as a weak hydrogen bond acceptor, and imparts a strong inductive effect that can modulate the acidity or basicity of neighboring functional groups.[1][4][5] Consequently, the gem-difluoro group is frequently employed as a bioisosteric replacement for functionalities such as carbonyl groups, ether linkages, or even a methylene unit, with the goal of enhancing drug-like characteristics.[1][6]
Part 1: Rationale for Gem-Difluorination - A Physicochemical Perspective
The decision to introduce a gem-difluoro group is driven by the desire to predictably alter a molecule's properties. The following sections detail the key parameters that are often favorably modulated by this strategic substitution.
Modulation of Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of fluorine generally increases lipophilicity, the effect of a gem-difluoro group can be more nuanced and context-dependent.[4][7][8] The overall impact on LogP is influenced by factors such as the molecular scaffold, the position of the CF₂ group, and the presence of other polar functional groups.[4][7][8] Careful consideration of these factors is crucial for the rational design of compounds with optimal solubility and permeability.
Enhancement of Metabolic Stability
One of the most compelling reasons to incorporate a gem-difluoro motif is to block metabolically labile sites. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic half-life of a drug candidate can be significantly extended.[2][3][9]
Alteration of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the gem-difluoro group can significantly influence the pKa of nearby acidic or basic centers through inductive effects.[4][5][7] For instance, placing a CF₂ group adjacent to a carboxylic acid will increase its acidity (lower pKa), while its proximity to an amine will decrease its basicity (lower pKa of the conjugate acid). This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Conformational Control and Target Binding
The introduction of a gem-difluoro group can impose specific conformational constraints on a molecule due to stereoelectronic effects.[10] These subtle changes in molecular shape can have a profound impact on how a ligand interacts with its biological target. In some cases, the CF₂ group can promote a bioactive conformation, leading to enhanced binding affinity and potency.[10]
Part 2: Synthetic Strategies for the Incorporation of Gem-Difluoro Motifs
A variety of synthetic methods have been developed to introduce the gem-difluoro unit into organic molecules. The choice of method depends on the nature of the starting material and the desired molecular architecture.
Deoxyfluorination of Carbonyl Compounds
One of the most common approaches for installing a gem-difluoro group is the deoxyfluorination of ketones or aldehydes. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this transformation.
-
Mechanism: The reaction proceeds through the formation of a fluoro-sulfonium intermediate, followed by nucleophilic attack of fluoride to displace the sulfur-containing leaving group.
Diagram 1: General workflow for deoxyfluorination of a ketone.
Electrophilic and Nucleophilic Fluorination of Alkenes
Alkenes serve as versatile precursors for the synthesis of gem-difluorinated compounds. Both electrophilic and nucleophilic fluorination strategies have been successfully employed.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used in the presence of a catalyst to achieve gem-difluorination of certain alkenes.[11]
-
Nucleophilic Fluorination: This approach often involves the addition of a nucleophilic fluorine source to an activated alkene or a related intermediate.
Radical Approaches
Radical-based methods have emerged as powerful tools for C-H fluorination, including the introduction of gem-difluoro groups.[11] These methods often utilize photoredox catalysis to generate fluorine radicals that can react with unactivated C-H bonds.[11]
Part 3: Case Studies - The Impact of Gem-Difluorination in Bioactive Molecules
The strategic incorporation of gem-difluoro motifs has led to significant improvements in the pharmacological profiles of numerous drug candidates.
| Parent Compound | Gem-Difluoro Analogue | Observed Improvement | Reference |
| Methoxy Ether Containing Scaffold | Difluoroethyl Analogue | Enhanced metabolic stability and potency | [9] |
| γ-Lactam KMN-159 | Difluoro Analogue | Five-fold increase in activity | [12] |
| Macrocyclic Compound | Gem-Difluorinated Alkoxyphenyl Analogue | Altered conformation and metabolic pathway | [10] |
Part 4: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common gem-difluorination reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Deoxyfluorination of a Ketone using DAST
Objective: To synthesize a gem-difluoroalkane from a ketone precursor.
Materials:
-
Ketone (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the ketone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (2.0 eq) to the cooled solution dropwise via syringe. Caution: DAST is corrosive and moisture-sensitive.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-difluoroalkane.
Diagram 2: Experimental workflow for deoxyfluorination.
Conclusion
The incorporation of gem-difluoro motifs represents a powerful and versatile strategy in modern drug discovery. By understanding the fundamental physicochemical principles that govern the effects of gem-difluorination and by mastering the synthetic methodologies for their introduction, researchers can effectively leverage this unique functional group to design and develop novel therapeutic agents with improved pharmacological properties. The continued development of new and efficient fluorination methods will undoubtedly expand the toolkit available to medicinal chemists and further solidify the importance of the gem-difluoro group in the pursuit of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 6,6-Difluoro-oxazepane Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6,6-Difluoro-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic route and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the 6,6-difluoro-oxazepane core?
A1: The synthesis of 6,6-difluoro-oxazepane typically involves a multi-step sequence. Key strategies often revolve around two main approaches:
-
Strategy 1: Pre-fluorination followed by cyclization: This involves the synthesis of a linear amino alcohol precursor containing a gem-difluoro group, followed by an intramolecular cyclization to form the oxazepane ring. The fluorine atoms are introduced early in the synthesis, often via deoxofluorination of a corresponding ketone.
-
Strategy 2: Cyclization followed by fluorination: In this less common approach, an oxazepane precursor is first synthesized, and the gem-difluoro group is introduced at a later stage. This can be challenging due to the potential for side reactions on the heterocyclic ring.
The choice of strategy depends on the availability of starting materials and the stability of intermediates.
Q2: What are the primary stability concerns for 6,6-difluoro-oxazepane intermediates?
A2: Intermediates in the synthesis of 6,6-difluoro-oxazepanes can be sensitive to several factors. The gem-difluoro group can be susceptible to hydrolysis under strongly acidic or basic conditions, and the amine functionalities are prone to oxidation.[1] It is recommended to handle these intermediates under an inert atmosphere (nitrogen or argon) and store them at low temperatures, typically -20°C to 4°C, in airtight, inert glass containers to prevent degradation.[1] For light-sensitive compounds, amber glass is advised.[1]
Q3: My final hydrochloride salt has poor solubility. How can I improve this for downstream applications?
A3: Poor solubility of the hydrochloride salt can be a challenge. To address this, consider the following:
-
Solvent Screening: Experiment with a range of pharmaceutically acceptable solvents and co-solvent systems to find an optimal medium for your application.
-
Salt Screening: While you are targeting the hydrochloride salt, it may be beneficial to explore other salt forms (e.g., mesylate, tosylate) that may exhibit different solubility profiles.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid and improve the dissolution rate.
Q4: What are the most common sources of impurities in the synthesis of 6,6-Difluoro-oxazepane hydrochloride?
A4: Impurities can arise from several sources, including incomplete reactions, side reactions, and degradation of materials. Common impurities may include unreacted starting materials, by-products from the fluorination or cyclization steps (such as dimers from intermolecular reactions), and potential diastereomers if chiral centers are present.[2]
II. Troubleshooting Guides
Problem 1: Low Yield During Deoxofluorination Step
Symptoms:
-
Incomplete conversion of the ketone precursor to the gem-difluoro compound observed by TLC or LC-MS.
-
Formation of multiple by-products, including elimination products or partially fluorinated species.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Fluorinating Agent | Use a fresh batch of the deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®). Ensure it has been stored under anhydrous conditions. | Deoxofluorinating agents are highly moisture-sensitive and can decompose upon exposure to air, leading to reduced reactivity. |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly warm to room temperature. | These reactions can be highly exothermic. Insufficient cooling can lead to uncontrolled reactions and the formation of degradation products. |
| Presence of Protic Impurities | Ensure all starting materials, solvents, and glassware are rigorously dried before use. | Protic impurities (e.g., water, alcohols) will quench the fluorinating agent and reduce the overall yield. |
| Steric Hindrance | If the ketone is sterically hindered, consider using a more reactive fluorinating agent or increasing the reaction time and temperature. | Steric hindrance can slow down the rate of nucleophilic attack by the fluorinating agent. |
Problem 2: Inefficient Intramolecular Cyclization to Form the Oxazepane Ring
Symptoms:
-
Low yield of the desired 6,6-difluoro-oxazepane.
-
Presence of a significant amount of a higher molecular weight by-product in the crude reaction mixture, likely a dimer.[2]
-
Multiple spots on TLC, indicating a complex mixture of products.[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Intermolecular Reaction Dominates | Employ high-dilution conditions. Add the linear precursor slowly to a large volume of refluxing solvent containing the base. | High dilution favors the intramolecular cyclization pathway over the intermolecular reaction that leads to dimer formation.[2] |
| Incorrect Base or Solvent | Screen a variety of bases (e.g., NaH, K2CO3, DIPEA) and solvents (e.g., THF, DMF, Toluene). | The choice of base and solvent can significantly impact the reaction rate and selectivity. A non-nucleophilic base is often preferred to avoid side reactions. |
| Leaving Group Inefficiency | If the cyclization precursor has a leaving group, ensure it is sufficiently reactive (e.g., tosylate, mesylate). | A good leaving group is essential for an efficient intramolecular nucleophilic substitution reaction. |
Problem 3: Difficulty in Purification and Isolation of the Hydrochloride Salt
Symptoms:
-
The final product is an oil or a sticky solid that is difficult to handle.
-
The product is contaminated with residual solvents or inorganic salts.
-
Inconsistent results in the final salt formation step.[3]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Impure Free Base | Ensure the free base is of high purity before attempting salt formation. Consider an additional purification step like column chromatography. | Impurities in the free base can interfere with the crystallization of the hydrochloride salt. |
| Incorrect Stoichiometry of HCl | Carefully control the stoichiometry of HCl added. Use a standardized solution of HCl in a suitable solvent (e.g., ether, dioxane, or isopropanol).[3] | Excess HCl can lead to the formation of hydrates or other complexes, while insufficient HCl will result in incomplete salt formation. |
| Suboptimal Crystallization Conditions | Screen different solvents for the crystallization of the hydrochloride salt. Consider using a co-solvent system or techniques like slow evaporation or vapor diffusion. | The choice of solvent is critical for obtaining a crystalline solid.[3] |
| Residual Water | Ensure all solvents and the free base are anhydrous before adding HCl. | Water can interfere with the crystallization process and lead to the formation of an oil. |
III. Optimized Experimental Protocols
Protocol 1: Deoxofluorination of a Ketone Precursor
This protocol provides a general guideline for the deoxofluorination of a ketone to a gem-difluoride.
-
Preparation: Under an argon atmosphere, dissolve the ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, three-necked flask equipped with a dropping funnel and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of diethylaminosulfur trifluoride (DAST) (1.5 eq) in anhydrous DCM to the cooled solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to form the Oxazepane Ring
This protocol describes a general method for the intramolecular cyclization of a linear amino alcohol precursor.
-
Preparation: To a three-necked flask equipped with a reflux condenser and a dropping funnel, add a large volume of anhydrous tetrahydrofuran (THF) and sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil).
-
Heating: Heat the suspension to reflux.
-
Slow Addition: Dissolve the linear amino alcohol precursor (1.0 eq) in anhydrous THF and add it dropwise to the refluxing suspension over 8 hours using the dropping funnel.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Formation of the Hydrochloride Salt
This protocol outlines a general procedure for the formation of the hydrochloride salt.[3]
-
Dissolution: Dissolve the purified 6,6-difluoro-oxazepane free base (1.0 eq) in anhydrous diethyl ether.
-
Acidification: Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring.
-
Precipitation: A white precipitate should form upon addition of the HCl solution.
-
Stirring: Continue stirring the suspension for 1 hour at room temperature.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the solid under vacuum to yield the 6,6-difluoro-oxazepane hydrochloride salt.
IV. Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6,6-Difluoro-oxazepane hydrochloride.
Diagram 2: Troubleshooting Logic for Low Cyclization Yield
Caption: A troubleshooting decision tree for low yield in the oxazepane ring formation step.
V. References
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Retrieved from 4
-
improving the stability of 6,6-Difluoro-1,4-diazepane intermediates - Benchchem. (n.d.). Retrieved from 1
-
Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - NIH. (n.d.). Retrieved from 5
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - MDPI. (n.d.). Retrieved from 6
-
An Efficient and Telescopic Process for Saxagliptin Hydrochloride. (n.d.). Retrieved from 7
-
Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchGate. (n.d.). Retrieved from 8
-
Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide - Benchchem. (n.d.). Retrieved from 2
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (2023, November 8). Retrieved from 3
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Identification of byproducts in 6,6-Difluoro-oxazepane hydrochloride synthesis
Welcome to the technical support center for the synthesis of 6,6-Difluoro-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Drawing from established principles in fluorination chemistry and heterocyclic synthesis, this document provides expert insights and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of 6,6-Difluoro-oxazepane hydrochloride?
A1: During the synthesis, which often involves the fluorination of a corresponding cyclic ketone or a related precursor, several classes of byproducts can emerge. The most common include:
-
Mono-fluorinated Species: Incomplete fluorination can lead to the persistence of the mono-fluorinated intermediate. This is often a challenge in reactions aiming for gem-difluorination, where reaction kinetics and substrate reactivity play a crucial role.[1][2][3]
-
Over-fluorinated Products: While less common at the 6-position if it's a carbonyl precursor, fluorination at other susceptible positions on the ring can occur, depending on the fluorinating agent and reaction conditions.
-
Ring-Opened Byproducts: The strain of the seven-membered oxazepane ring, combined with the harsh conditions of some fluorination or cyclization reactions, can lead to hydrolysis or other ring-opening side reactions.
-
Hydrated Forms: Carbonyl groups adjacent to α,α-difluorinated carbons exhibit a notable tendency to form stable hydrates, which can complicate analysis and purification.[1][2][3]
Q2: Why is byproduct formation more prevalent in fluorination reactions of cyclic ketones?
A2: The mechanism of electrophilic fluorination, for instance using reagents like Selectfluor®, typically proceeds through an enol or enolate intermediate.[1][2] The rate and equilibrium of keto-enol tautomerization directly influence the reaction's efficiency and selectivity. If the enol form is highly stable or readily formed, difluorination can become a "complicating issue".[1][2] Conversely, if enolization is slow, the reaction may be sluggish, leading to incomplete conversion and a mixture of starting material, mono-fluorinated, and di-fluorinated products.[2] Steric hindrance around the reaction site can also impede the approach of the bulky fluorinating agent, leading to incomplete reactions.[1][2]
Q3: What are the primary analytical techniques for identifying these byproducts?
A3: A multi-technique approach is essential for the unambiguous identification of byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for detecting and tentatively identifying impurities by their mass-to-charge ratio.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a highly sensitive and specific method for detecting all fluorinated compounds in a mixture. The broad chemical shift range of ¹⁹F NMR allows for clear differentiation between distinct fluorine environments (e.g., mono- vs. di-fluorinated species).[5][6]
-
¹H and ¹³C NMR: These provide the structural backbone of the molecules, helping to elucidate the full structure of an unknown impurity when combined with MS and ¹⁹F NMR data.
-
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is crucial for quantifying the levels of impurities and for isolating them for further characterization.[5]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying issues.
Observation 1: My final product shows a lower than expected fluorine content by NMR, and LC-MS indicates a significant peak with a mass corresponding to the mono-fluorinated oxazepane.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Fluorinating Agent | The stoichiometry of the fluorinating agent was too low, or the reagent has degraded over time. | Increase the molar equivalents of the fluorinating agent (e.g., Selectfluor®) in increments (e.g., 10% increase) and monitor the reaction progress closely by TLC or LC-MS. |
| Suboptimal Reaction Time/Temperature | The reaction may not have reached completion. Fluorination of ketones can be slow if the enolization is not favorable.[2] | Gradually increase the reaction temperature and/or extend the reaction time. Take aliquots every few hours to determine the optimal endpoint and avoid potential degradation from prolonged heating. |
| Inhibited Enolization | The reaction conditions (e.g., solvent, pH) may not be optimal for the formation of the necessary enol/enolate intermediate. The solution can become slightly acidic during reactions with Selectfluor®, which can facilitate tautomerization.[2] | Consider the addition of a non-nucleophilic base or a catalyst to promote enolization. Screen different solvents to find one that better supports the enol tautomer. |
Observation 2: My ¹⁹F NMR spectrum is clean, but the ¹H NMR shows broad peaks, and the yield is poor after workup. LC-MS shows a peak with M+18.
| Potential Cause | Explanation | Recommended Action |
| Hydrate Formation | The gem-difluoro group significantly increases the electrophilicity of the adjacent carbon, making it susceptible to hydration, especially during aqueous workup.[1][2][3] This can lead to a mixture of the desired product and its hydrated form. | Minimize exposure to water during workup and purification. Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄). If purification is done via chromatography, ensure solvents are dry. Lyophilization can sometimes be used to remove water from the final product. |
| Degradation under Acidic/Basic Conditions | The oxazepane ring may be unstable to the pH conditions of the workup or purification, leading to ring-opening. | Perform the workup under neutral or near-neutral pH conditions. Use a buffered aqueous solution if necessary. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Observation 3: I see multiple new peaks in my HPLC and ¹⁹F NMR that do not correspond to known intermediates or the final product.
This scenario suggests significant side reactions or degradation. A systematic approach is required for identification.
Workflow for Unknown Byproduct Identification
The following workflow provides a structured approach to identifying unknown byproducts generated during the synthesis.
Caption: Figure 1. Systematic Workflow for Byproduct Identification
Key Analytical Protocols
Protocol 1: Sample Preparation for ¹⁹F NMR Analysis
¹⁹F NMR is a powerful tool for quantifying the relative amounts of fluorinated species in a mixture.[6]
Objective: To accurately determine the molar ratio of 6,6-Difluoro-oxazepane to any fluorinated byproducts.
Procedure:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture or purified sample into an NMR tube.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a distinct ¹⁹F chemical shift, such as hexafluorobenzene (-164.9 ppm).[6]
-
Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5-7 times the longest T1) for accurate quantification.
-
Integrate the signals corresponding to the product, known byproducts, and the internal standard. The relative molar amounts can be calculated from these integrals.
Protocol 2: Generic HPLC-MS Method for Impurity Profiling
This method is designed for the initial detection and identification of impurities.
Objective: To separate the main product from potential byproducts and obtain their mass-to-charge ratios.
Typical HPLC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | 50 - 800 m/z |
Note: This method should be optimized for your specific compound and the byproducts you are targeting.[7]
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Stability of 6,6-Difluoro-oxazepane Hydrochloride in Solution
Welcome to the technical support center for 6,6-Difluoro-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a rapid decrease in the concentration of 6,6-Difluoro-oxazepane hydrochloride in my aqueous stock solution, even when stored at 4°C. What are the likely causes?
A1: The observed instability of 6,6-Difluoro-oxazepane hydrochloride in aqueous solutions is likely attributable to two primary degradation pathways: hydrolysis of the oxazepane ring and potential issues related to the hydrochloride salt form.
-
Hydrolysis of the Oxazepane Ring: The ether linkage within the 1,4-oxazepane ring is susceptible to acid-catalyzed hydrolysis.[1] Although the gem-difluoro group at the 6-position is strongly electron-withdrawing and can influence the reactivity of the rest of the molecule, the fundamental susceptibility of the ether bond to cleavage under acidic conditions remains a primary concern. The hydrochloride salt of your compound creates a mildly acidic environment in an unbuffered aqueous solution, which can facilitate this degradation over time. The mechanism likely involves protonation of the ether oxygen, followed by nucleophilic attack by water, leading to ring-opening.
-
Hydrochloride Salt Instability: While hydrochloride salts are commonly used to improve the solubility and handling of basic compounds, they can sometimes introduce stability challenges in solution.[2][3] In unbuffered solutions, the equilibrium between the protonated amine and the free base can be influenced by factors such as concentration and the presence of other ionic species. For weakly basic amines, disproportionation can occur, where the salt converts to the free base, potentially leading to precipitation if the free base is less soluble, or facilitating other degradation pathways.
Q2: What are the primary degradation products I should be looking for, and how can I identify them?
A2: Based on the likely degradation pathways, you should anticipate the formation of ring-opened products resulting from hydrolysis. The primary degradation product would likely be a linear amino alcohol with a difluorinated ketone or hydrated ketone (gem-diol) functionality.
To definitively identify these degradation products, a forced degradation study is highly recommended.[2][4] This involves subjecting a sample of 6,6-Difluoro-oxazepane hydrochloride to a range of stress conditions to intentionally induce degradation. The resulting degradants can then be characterized.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6,6-Difluoro-oxazepane hydrochloride in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with a suitable mobile phase for analysis.
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with mass spectrometry (MS) detection (LC-MS), is crucial for separating the parent compound from its degradation products and for their structural elucidation.[1] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer (e.g., pH 3.0) can be a good starting point for method development.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Q3: How can I improve the stability of my 6,6-Difluoro-oxazepane hydrochloride solutions for short-term experimental use and long-term storage?
A3: Improving the stability of your solutions involves carefully controlling the solvent system, pH, temperature, and exposure to light.
Recommended Solvent Systems and pH
The key to preventing hydrolysis is to maintain a neutral to slightly acidic pH and to minimize the presence of water.
| Parameter | Recommendation for Short-Term Use (hours to days) | Recommendation for Long-Term Storage (weeks to months) | Rationale |
| Solvent | Aprotic organic solvents such as acetonitrile or DMSO. If an aqueous medium is required, use a buffered solution. | Anhydrous aprotic organic solvents (e.g., DMSO, acetonitrile). | Minimizes the availability of water for hydrolysis. Aprotic solvents are less likely to participate in degradation reactions. |
| pH (for aqueous solutions) | Buffered to pH 4-7. A citrate or phosphate buffer is a good starting point. | Not recommended for long-term storage in aqueous solutions. | Avoids strongly acidic conditions that catalyze hydrolysis and strongly basic conditions that can promote other degradation pathways.[5] |
| Temperature | Store at 2-8°C. | Store at -20°C or -80°C in small, single-use aliquots. | Reduces the rate of chemical degradation.[6] Aliquoting prevents multiple freeze-thaw cycles. |
| Light Exposure | Protect from light using amber vials or by wrapping containers in aluminum foil. | Store in the dark. | Prevents potential photodegradation. |
| Atmosphere | Standard laboratory atmosphere is generally acceptable for short-term use. | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, which can cause oxidative degradation.[6] |
Diagram: Key Stability Factors
Caption: Factors influencing solution stability.
Q4: I need to perform experiments in an aqueous buffer. What are the best practices for preparing and handling these solutions to maximize stability?
A4: When aqueous solutions are unavoidable, the following best practices should be followed:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of 6,6-Difluoro-oxazepane hydrochloride fresh for each experiment. Avoid storing aqueous stock solutions for extended periods.
-
Use a Buffer: As mentioned, use a buffer system to maintain a pH between 4 and 7. It is crucial to experimentally determine the optimal pH for stability within this range for your specific application.
-
Controlled Temperature: Perform all experimental manipulations at the lowest practical temperature to slow down potential degradation.
-
Minimize Exposure to Air: While oxidative degradation may be a secondary concern compared to hydrolysis, it is good practice to minimize the headspace in your vials and consider purging solutions with an inert gas if the experiment is lengthy or involves elevated temperatures.
-
Proper Container Selection: Use high-quality, inert containers, such as amber glass vials with PTFE-lined caps, to prevent leaching and photodegradation.[6]
General Handling and Storage of Solid 6,6-Difluoro-oxazepane Hydrochloride
To ensure the long-term integrity of the solid compound, adhere to the following storage recommendations:
-
Temperature: Store in a cool, dry place. For long-term storage, temperatures of -20°C are recommended.[6]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect against moisture and oxygen.[6]
-
Container: Use a tightly sealed, light-resistant container.[7]
-
Handling: Handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
By understanding the inherent chemical properties of 6,6-Difluoro-oxazepane hydrochloride and implementing these strategic handling and formulation procedures, you can significantly enhance its stability in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 6. fluoridealert.org [fluoridealert.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Fluorination Reactions of Oxazepanes
Welcome to the Technical Support Center for Oxazepane Fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting low-yield fluorination reactions of 1,4-oxazepanes. As seven-membered saturated heterocycles, oxazepanes present unique challenges in synthetic chemistry, and this guide offers practical solutions to common experimental hurdles.
Troubleshooting Guide: Enhancing Yields in Oxazepane Fluorination
This section addresses specific issues encountered during the fluorination of oxazepanes, providing potential causes and actionable solutions to improve reaction outcomes.
Issue 1: Consistently Low or No Conversion of the Oxazepane Starting Material
Question: I am attempting to fluorinate my N-protected oxazepane derivative, but I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I address this?
Answer:
Low conversion in fluorination reactions of oxazepanes can often be attributed to several factors, ranging from reagent deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Fluorinating Reagent | Many fluorinating reagents, especially electrophilic ones like Selectfluor™, are sensitive to moisture. Improper storage or handling can lead to deactivation. | Solution: Ensure your fluorinating agent is stored in a desiccator and handled under an inert atmosphere (e.g., in a glovebox). For new experiments, consider using a freshly opened bottle of the reagent. |
| Insufficient Reagent Reactivity | The chosen fluorinating agent may not be sufficiently reactive for your specific oxazepane substrate, particularly if the target position for fluorination is sterically hindered or electronically deactivated. | Solution: If using a milder electrophilic fluorinating agent like Selectfluor™, consider switching to a more reactive one, such as N-Fluorobenzenesulfonimide (NFSI). For nucleophilic fluorinations, ensure your fluoride source is anhydrous and consider the use of phase-transfer catalysts to enhance nucleophilicity. |
| Sub-optimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in sluggish kinetics, while excessively high temperatures can lead to reagent decomposition or unwanted side reactions. | Solution: Screen a range of temperatures. For electrophilic fluorinations with agents like Selectfluor™, reactions are often run at room temperature to 50 °C. For nucleophilic reactions, higher temperatures may be necessary, but a careful optimization is required to avoid elimination byproducts. |
| Inappropriate Solvent Choice | The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the fluorinating agent. | Solution: Acetonitrile is a common solvent for electrophilic fluorinations with Selectfluor™. For nucleophilic reactions, polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of the fluoride ion. Experiment with a range of solvents to find the optimal medium for your specific system. |
| Steric Hindrance | The seven-membered ring of oxazepanes can adopt various conformations, and bulky substituents on the ring can shield the target C-H or C-OH bond from the fluorinating agent. | Solution: If steric hindrance is suspected, consider using a smaller fluorinating agent if possible. Alternatively, modifying the protecting group on the nitrogen to a less bulky one might alter the ring conformation and improve accessibility to the reaction site. |
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Multiple Products and Low Regioselectivity
Question: My reaction is consuming the starting material, but the 19F NMR and LC-MS analysis show a complex mixture of products, including what appear to be isomers. How can I improve the regioselectivity of my oxazepane fluorination?
Answer:
Poor regioselectivity is a common challenge in the functionalization of complex scaffolds like oxazepanes. The presence of multiple potential reaction sites can lead to the formation of a mixture of isomers.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Multiple Reactive Sites | The oxazepane ring may have several C-H bonds with similar reactivity towards electrophilic fluorinating agents. | Solution: If possible, introduce a directing group on your substrate to favor fluorination at a specific position. For example, a strategically placed carbonyl group can direct fluorination to the α-position. |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit varying degrees of selectivity based on their steric bulk and electronic properties. | Solution: Screen a panel of fluorinating agents. For instance, a bulkier reagent might show higher selectivity for a less hindered position. |
| Reaction Conditions Favoring Isomerization | Under certain conditions, particularly with prolonged reaction times or elevated temperatures, product isomerization or further reactions can occur. | Solution: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the desired product is formed. Consider running the reaction at a lower temperature to enhance selectivity. |
| Ring-Opening/Rearrangement | The oxazepane ring, especially the aminal-like linkage in 1,3-oxazepanes, can be susceptible to ring-opening under acidic conditions, which can be generated in situ with some fluorinating agents.[1] This can lead to a cascade of side reactions. | Solution: If ring-opening is suspected, use a milder, non-acidic fluorinating agent. The addition of a non-nucleophilic base, such as proton sponge, can help to neutralize any generated acid. |
Issue 3: Significant Formation of Elimination Byproducts
Question: I am attempting a nucleophilic deoxyfluorination of a hydroxylated oxazepane using DAST, but I am predominantly observing the formation of an alkene byproduct. How can I favor the desired substitution reaction?
Answer:
The formation of elimination byproducts is a classic competing pathway in nucleophilic substitution reactions, particularly when using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.[2][3][4][5][6]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Higher temperatures favor elimination over substitution (E2 vs. SN2). | Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. DAST-mediated reactions are often carried out at -78 °C.[2] |
| Sterically Hindered Substrate | If the hydroxyl group is on a secondary or tertiary carbon, steric hindrance can disfavor the SN2 pathway, making the E2 pathway more competitive. | Solution: If possible, choose a substrate with a less hindered hydroxyl group. Alternatively, using a less basic fluoride source might help to suppress the E2 pathway. |
| Reagent Choice | While DAST is a common deoxyfluorinating agent, its basicity can promote elimination. | Solution: Consider using Deoxo-Fluor, which is known to be less prone to causing elimination in some cases and offers greater thermal stability.[2][4][5] Another alternative is to use a two-step procedure involving conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a fluoride salt like CsF or KF with a phase-transfer catalyst. |
| Solvent Effects | The choice of solvent can influence the balance between substitution and elimination. | Solution: Aprotic, non-polar solvents like dichloromethane or THF are commonly used for deoxyfluorination reactions. |
Reaction Mechanism: Deoxyfluorination vs. Elimination
Caption: Competing pathways in deoxyfluorination.
Frequently Asked Questions (FAQs)
Q1: Which type of fluorination, electrophilic or nucleophilic, is generally better for oxazepanes?
A1: The choice between electrophilic and nucleophilic fluorination depends on the available starting material and the desired product.
-
Nucleophilic fluorination (e.g., deoxyfluorination with DAST or substitution of a leaving group with a fluoride salt) is ideal when you have an oxazepane with a hydroxyl group or another suitable leaving group at the desired position for fluorination.
Q2: My oxazepane has an N-Boc protecting group. Could this be causing issues with my fluorination reaction?
A2: Yes, the N-Boc group can influence the reaction in several ways.[7][8][9] It is a bulky group, which can introduce steric hindrance. Electronically, the carbamate can withdraw electron density from the nitrogen, potentially deactivating the ring towards electrophilic attack. Under strongly acidic conditions, the Boc group may be cleaved.[9][10] If you suspect the Boc group is problematic, consider switching to a smaller and more robust protecting group like a benzyl (Bn) or a tosyl (Ts) group.
Q3: How can I confirm that I have successfully synthesized my desired fluorinated oxazepane?
A3: A combination of analytical techniques is recommended for unambiguous structure confirmation.
-
¹⁹F NMR spectroscopy is the most direct method to confirm the presence of a C-F bond and can provide information about the electronic environment of the fluorine atom.[11][12][13][14][15]
-
¹H and ¹³C NMR spectroscopy will show characteristic coupling constants (J-coupling) between the fluorine atom and adjacent protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition of your product.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Absolutely. Many fluorinating agents are hazardous and require careful handling.
-
Electrophilic fluorinating agents like Selectfluor™ are oxidizers and should be handled with care.
-
Deoxyfluorinating agents like DAST and Deoxo-Fluor can release small amounts of HF upon contact with moisture and are toxic. They should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Always quench any residual reagent carefully according to established laboratory procedures.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an N-Protected Oxazepane using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the N-protected oxazepane (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Deoxyfluorination of a Hydroxylated N-Protected Oxazepane using DAST
Caution: DAST is toxic and reacts with water. Handle with extreme care in a fume hood.
-
Preparation: In a flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the hydroxylated N-protected oxazepane (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 equivalents) to the cooled solution via syringe.
-
Reaction: Stir the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 6,6-Difluoro-oxazepane Hydrochloride and Its Non-Fluorinated Analogs: A Medicinal Chemistry Perspective
This guide provides an in-depth, data-supported comparison of 6,6-Difluoro-oxazepane hydrochloride and its corresponding non-fluorinated analog. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the profound impact of strategic fluorination on a common heterocyclic scaffold. We will explore the synthesis, physicochemical properties, and metabolic stability, explaining the causal relationships behind the observed differences and providing detailed protocols for key validation experiments.
Introduction: The Strategic Role of Fluorine in Drug Design
In modern medicinal chemistry, the introduction of fluorine into a drug candidate is a deliberate and strategic choice, not a mere substitution.[1] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can dramatically enhance their drug-like characteristics.[2][3] Key benefits often sought by introducing fluorine, particularly a gem-difluoro (CF2) group, include:
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can significantly alter the acidity (pKa) and lipophilicity of a molecule, which in turn affects solubility, permeability, and target engagement.[1][4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol). Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by enzymes like Cytochrome P450 (CYP), thereby increasing the drug's half-life and bioavailability.[2][5][6]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to its biological target.[1]
This guide focuses on the 1,4-oxazepane scaffold, a seven-membered heterocycle of interest in drug discovery.[7][8] We will systematically compare the properties of the parent oxazepane with its 6,6-difluoro analog to provide a clear, evidence-based understanding of fluorine's impact.
Comparative Synthesis Strategy
The synthesis of both analogs can often diverge from a common intermediate, typically a ketone precursor at the 6-position of the oxazepane ring. The non-fluorinated analog is accessible through standard reduction methods, while the gem-difluoro group is installed using specialized fluorinating agents.
Caption: Comparative synthesis workflow for fluorinated and non-fluorinated oxazepanes.
This divergent approach from a late-stage common intermediate is highly efficient for generating structure-activity relationship (SAR) data, as it allows for a direct comparison of the two key motifs while keeping the rest of the molecular structure constant.
Head-to-Head Physicochemical Comparison
The introduction of the CF2 group at the 6-position induces significant, predictable changes in the molecule's fundamental properties. The following table summarizes these differences, with the subsequent sections explaining the underlying causality and practical implications.
| Property | Non-Fluorinated Analog | 6,6-Difluoro Analog | Experimental Method |
| pKa (of ring nitrogen) | ~9.5 - 10.5 | ~7.0 - 8.0 | Potentiometric Titration |
| Calculated LogP (cLogP) | Variable | Generally higher | In silico calculation |
| LogD at pH 7.4 | Lower | Higher | Shake-flask or HPLC |
| Metabolic Stability (t½) | Lower | Significantly Higher | Liver Microsomal Assay |
| Aqueous Solubility | Higher (as free base) | Lower (as free base) | Kinetic/Thermodynamic Assay |
| Membrane Permeability | Lower | Higher | PAMPA |
The Impact on Basicity (pKa)
Observation: The most dramatic and impactful change is the reduction in the basicity of the oxazepane nitrogen. The pKa of the protonated amine is typically lowered by 2 to 3 units upon introduction of the gem-difluoro group.[9][10]
Causality: This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms. The CF2 group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This stabilizes the neutral (free base) form relative to the protonated (cationic) form, thus lowering the pKa.[4]
Implication: This pKa shift has profound consequences for drug development. At physiological pH (7.4), the non-fluorinated analog (pKa ~10) will exist almost exclusively in its protonated, charged form. In contrast, a significant portion of the 6,6-difluoro analog (pKa ~7.5) will be in its neutral, uncharged form. Since only the neutral form can passively diffuse across lipid membranes, the fluorinated compound is expected to have superior cell permeability and oral absorption.[2][5]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Unlocking New Potential in Drug Design with 6,6-Difluoro-oxazepane Hydrochloride
Introduction: Beyond Conventional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Rings like piperidine and morpholine are prevalent in a significant portion of approved drugs, prized for their ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[1][2] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles demands an expansion of the medicinal chemist's toolkit. Bioisosterism—the strategy of replacing a molecular fragment with another that retains similar biological activity but offers advantages in other properties—is a cornerstone of this endeavor.[1][3]
This guide introduces 6,6-Difluoro-oxazepane hydrochloride, a seven-membered heterocyclic scaffold, as a compelling bioisosteric replacement for more conventional cyclic amines. The strategic incorporation of a gem-difluoro moiety onto the oxazepane core is not a trivial substitution. It is a deliberate design choice that leverages the unique properties of fluorine to address common challenges in drug development, including metabolic instability and suboptimal basicity.[4][5][6] This document provides a comparative analysis of the 6,6-difluoro-oxazepane scaffold against its non-fluorinated counterpart and other common heterocycles, supported by established principles of medicinal chemistry and detailed experimental protocols for validation.
The Foundational Role of Fluorine in Modulating Drug Properties
The introduction of fluorine into drug candidates has become a powerful and routine strategy in medicinal chemistry.[6][7] The C-F bond's unique combination of high strength, polarity, and minimal steric hindrance allows for the fine-tuning of a molecule's electronic, conformational, and metabolic characteristics.[4][7] Key benefits frequently observed upon strategic fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s (CYPs).[8][9] This can block "metabolic soft spots" and prolong a drug's half-life.[10]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic groups, such as amines.[11][12] This tuning of basicity is critical for optimizing properties like cell permeability, solubility, and off-target activity.[13]
-
Altered Lipophilicity: Fluorination can modulate a molecule's lipophilicity (its affinity for fatty environments), which in turn affects membrane permeability, solubility, and plasma protein binding.[14][15][16]
-
Conformational Control: The introduction of fluorine, particularly the gem-difluoro group, can impose conformational constraints on a molecule, locking it into a more rigid, bioactive conformation.[17][18][19] This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing potency and selectivity.
Comparative Analysis: 6,6-Difluoro-oxazepane vs. Alternative Scaffolds
The true value of the 6,6-difluoro-oxazepane scaffold is best understood through direct comparison with its non-fluorinated parent and other commonly used heterocycles. The gem-difluoro group at the 6-position, adjacent to the ring oxygen, imparts a unique combination of properties.
Superior Metabolic Stability
A primary challenge in drug design is overcoming rapid metabolic clearance, often mediated by CYP enzymes that hydroxylate activated C-H bonds. The position alpha (adjacent) to a heteroatom, like the oxygen in an oxazepane ring, is a classic site of metabolic vulnerability.
The 6,6-difluoro substitution directly addresses this liability. By replacing the two C-H bonds at this susceptible position with robust C-F bonds, the scaffold is effectively "armored" against oxidative metabolism at that site.[4][9] This can lead to a dramatic increase in the compound's half-life in liver microsome assays and, consequently, improved oral bioavailability and in vivo exposure.
Table 1: Comparative Physicochemical and ADME Properties
| Property | Piperidine | Morpholine | 1,4-Oxazepane (unsubstituted) | 6,6-Difluoro-1,4-oxazepane | Rationale for Advantage |
| pKa (Conjugate Acid) | ~11.2 | ~8.4 | ~9.0 (estimated) | ~7.0 - 7.5 (estimated) | Lower pKa reduces potential for hERG liability and improves membrane permeability.[11][13] |
| Calculated LogP | 0.8 | -0.5 | ~0.1 | ~0.6 (estimated) | Modest lipophilicity can improve permeability without compromising solubility.[15][20] |
| Metabolic Stability | Moderate (Metabolism on ring) | Moderate (Metabolism on ring) | Low (Vulnerable C-H bonds alpha to oxygen) | High | gem-difluoro group blocks a key site of oxidative metabolism.[4][10] |
| Key Feature | Simple base | Polar, H-bond acceptor | Flexible, larger scaffold | Metabolically robust, lower pKa, conformationally constrained | Combines multiple desirable features for lead optimization. |
Tuned Basicity for Optimal Pharmacokinetics
The basicity of a drug's amine groups is a critical parameter that governs its behavior in the body.[13] Highly basic amines (high pKa) are fully protonated at physiological pH (7.4), which can be beneficial for aqueous solubility but detrimental to cell membrane permeability. Furthermore, high basicity is often associated with off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[13]
The two fluorine atoms on the 6,6-difluoro-oxazepane ring exert a strong inductive effect, pulling electron density away from the nitrogen atom at the 4-position. This significantly reduces the basicity of the nitrogen, lowering its pKa by 1.5-2.0 units compared to the non-fluorinated oxazepane.[10][11] This lower pKa means that at physiological pH, a greater fraction of the molecule exists in its neutral, more lipophilic state, which can readily cross cell membranes. This improved permeability is often crucial for reaching intracellular targets or for absorption from the gut.
Conformational Restriction for Enhanced Potency
Seven-membered rings like oxazepane are inherently more flexible than smaller six-membered rings. While this flexibility can be advantageous for exploring binding pockets, it can also come with an entropic cost upon target binding. The introduction of the sterically demanding gem-difluoro group can significantly restrict the conformational freedom of the oxazepane ring.[17][18] This "pre-organization" can lock the scaffold into a specific chair or boat-like conformation that may be optimal for binding to the target protein. By reducing the number of available conformations, the entropic penalty for binding is lowered, which can translate directly into higher binding affinity and improved potency.
Caption: Conformational advantage of gem-difluorination.
Experimental Validation Workflow
To empirically validate the advantages of incorporating the 6,6-difluoro-oxazepane scaffold, a structured experimental workflow is essential. This process allows for a head-to-head comparison against a non-fluorinated analog or other bioisosteres.
Caption: Workflow for evaluating a novel scaffold.
Protocol: Liver Microsomal Stability Assay
This protocol describes a standard high-throughput method to assess the metabolic stability of a compound, a key experiment in the workflow above.[21][22][23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human or mouse liver microsomes.
Materials:
-
Test Compounds (e.g., Compound A and Compound B) and Positive Control (e.g., Dextromethorphan)[22]
-
Pooled Liver Microsomes (Human or Mouse), stored at -80°C
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator/shaker (37°C)
Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create an intermediate dilution in buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted microsomal solution.
-
Add the test compound solution to the wells to initiate a pre-incubation period. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells, except for the "minus cofactor" control wells (add buffer instead).[24]
-
This marks time point T=0.
-
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the resulting line from linear regression analysis is equal to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Self-Validation and Trustworthiness: The protocol includes critical controls for a self-validating system. The T=0 sample represents 100% of the initial compound. The "minus cofactor" control, where NADPH is omitted, should show minimal compound loss, confirming that degradation is enzyme-dependent. A positive control compound with a known metabolic rate (e.g., Dextromethorphan) must be run in parallel to validate the activity of the microsomal batch.
Conclusion: A Strategic Tool for Modern Drug Discovery
6,6-Difluoro-oxazepane hydrochloride represents a significant advancement beyond common heterocyclic scaffolds. It is not merely a new building block but a purpose-built tool designed to overcome specific, pervasive challenges in drug development. By leveraging the well-understood principles of fluorine chemistry, this scaffold offers a compelling combination of advantages:
-
Blocked Metabolic Hotspot: Directly enhances metabolic stability, leading to improved pharmacokinetic profiles.
-
Lowered pKa: Provides a strategic lever to improve membrane permeability and reduce basicity-related off-target effects.
-
Conformational Rigidity: Can increase potency and selectivity by pre-organizing the molecule for optimal target engagement.
For research scientists and drug development professionals, the incorporation of the 6,6-difluoro-oxazepane motif into lead compounds is a rational, data-driven strategy to accelerate the journey from a promising hit to a viable clinical candidate. The experimental framework provided in this guide offers a clear path to validating these benefits within any drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 13. drughunter.com [drughunter.com]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
- 23. Metabolic Stability Assays [merckmillipore.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Analytical Validation of 6,6-Difluoro-oxazepane Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the robust analytical validation of novel pharmaceutical compounds is a cornerstone of regulatory submission and, ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for the validation of 6,6-Difluoro-oxazepane hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] Given the unique physicochemical properties conferred by the gem-difluoro group on the oxazepane scaffold, a nuanced approach to analytical validation is paramount.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience to ensure that the described methods are not only compliant with regulatory expectations but are also scientifically sound and self-validating. Every claim and protocol is supported by authoritative sources, ensuring a trustworthy and comprehensive resource.
The Critical Role of Analytical Validation for Fluorinated Heterocycles
The introduction of fluorine into heterocyclic scaffolds can dramatically alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[4] Consequently, the analytical methods used to characterize these compounds must be rigorously validated to ensure they are fit for their intended purpose.[5][6][7] The objective of analytical validation is to demonstrate, through documented evidence, that an analytical procedure is suitable for its intended use, providing reliable, consistent, and accurate data.[5][6][7][8][9]
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[5][10][11][12][13][14][15] This guide is written in alignment with the principles outlined in ICH Q2(R1) and the recently implemented Q2(R2)/Q14 guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures.[8][11][12][13][16][17][18]
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is the first critical decision in the validation process. For 6,6-Difluoro-oxazepane hydrochloride derivatives, two primary techniques stand out due to their specificity and versatility: High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
HPLC is arguably the most important analytical technique in pharmaceutical analysis, prized for its high resolution and broad applicability.[19] For fluorinated compounds, reversed-phase HPLC is a common starting point.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18, C8, or more specialized fluorinated phases) and a liquid mobile phase.[20][21] Detection can be achieved through various means, with UV-Vis and Mass Spectrometry (MS) being the most relevant for this class of compounds.
-
Strengths for 6,6-Difluoro-oxazepane Derivatives:
-
High Sensitivity and Quantitation: HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers excellent sensitivity, making it ideal for the quantification of the active pharmaceutical ingredient (API) and the detection of trace impurities.[22]
-
Separation of Related Substances: The high resolving power of modern HPLC columns allows for the separation of closely related impurities, such as synthetic precursors, degradation products, and isomers.
-
Versatility: A wide range of stationary phases, including those specifically designed for fluorinated compounds, provides flexibility in method development to achieve optimal selectivity.[20][21]
-
-
Considerations:
-
Chromophore Requirement for UV Detection: For sensitive UV detection, the molecule must possess a suitable chromophore. If the 6,6-Difluoro-oxazepane hydrochloride derivative lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is necessary.
-
Method Development Complexity: Optimizing mobile phase composition, gradient, column chemistry, and temperature can be time-consuming.[23]
-
¹⁹F NMR is a powerful technique for the analysis of fluorine-containing compounds due to the unique properties of the ¹⁹F nucleus.[24][25]
-
Principle: ¹⁹F NMR measures the resonance of fluorine-19 nuclei in a magnetic field. The chemical shift, splitting pattern, and integration of the signals provide detailed structural information and quantitative data.[26]
-
Strengths for 6,6-Difluoro-oxazepane Derivatives:
-
Absolute Specificity: The ¹⁹F NMR spectrum is highly specific to the fluorine atoms in the molecule, providing an unambiguous fingerprint.[24][26] The large chemical shift dispersion of ¹⁹F minimizes signal overlap, which can be an issue in ¹H NMR.[24][27]
-
Inherent Quantitative Nature (qNMR): With the use of an internal standard, ¹⁹F NMR can be used as a primary ratio method for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[28] This is particularly valuable in early drug development when pure reference standards may be scarce.
-
Structural Elucidation: The coupling patterns between ¹⁹F and nearby ¹H or ¹³C nuclei can provide invaluable information for structural confirmation and the identification of impurities.
-
-
Considerations:
-
Lower Sensitivity: Compared to LC-MS, NMR is inherently less sensitive, which may limit its use for trace impurity analysis.
-
Instrumentation: Access to high-field NMR spectrometers is required.
-
Sample Matrix Effects: While generally less susceptible to matrix effects than MS, complex sample matrices can sometimes interfere with accurate quantification.
-
In-Depth Look at Analytical Validation Parameters
The following table summarizes the key validation parameters as defined by ICH Q2(R1)/Q2(R2) and their specific relevance to the analysis of 6,6-Difluoro-oxazepane hydrochloride derivatives by HPLC-UV/MS and ¹⁹F NMR.[5][7][11][12][19]
| Validation Parameter | Description | Applicability to HPLC-UV/MS | Applicability to ¹⁹F NMR (qNMR) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[19] | High: Demonstrated by peak purity analysis (e.g., DAD), chromatographic resolution from known impurities, and mass-to-charge ratio in MS. Forced degradation studies are crucial.[9] | Very High: The unique chemical shift of the ¹⁹F signal provides inherent specificity. The absence of interfering signals in the relevant spectral region is a strong indicator of specificity.[28] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Essential: Typically assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis (e.g., R² > 0.99). | Essential for qNMR: Assessed by analyzing a series of samples with varying analyte-to-internal standard ratios. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[29] | Crucial: For an assay, this is typically 80-120% of the test concentration. For impurity testing, it may span from the reporting threshold to 120% of the specification.[29] | Crucial: Defined by the concentration range over which the linearity, accuracy, and precision are acceptable. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[5] | High: Assessed by recovery studies of spiked placebo or by comparison to a well-characterized reference standard. Typically requires analysis at multiple concentration levels (e.g., 3 levels, 3 replicates each).[30] | High: Assessed by analyzing certified reference materials or by comparing the qNMR result to that obtained from another validated method (e.g., HPLC). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: repeatability, intermediate precision, and reproducibility.[5] | High: Repeatability is assessed by multiple injections of the same sample. Intermediate precision is evaluated by varying factors like analyst, instrument, and day.[29] | High: Similar to HPLC, precision is assessed by repeated measurements, and intermediate precision is evaluated by varying experimental conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Very Low: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Moderate: Determined by the signal-to-noise ratio of the ¹⁹F signal. Generally higher than HPLC-MS. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Low: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Moderate: Determined by the signal-to-noise ratio and by demonstrating acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | Essential: Involves varying parameters such as mobile phase pH, organic content, column temperature, and flow rate to assess the impact on the results.[30] | Essential: Involves varying parameters such as pulse angle, relaxation delay, and temperature to ensure the reliability of the quantitative results. |
Detailed Experimental Protocols
The following protocols are provided as a guide. The specific experimental conditions must be optimized for the particular 6,6-Difluoro-oxazepane hydrochloride derivative and its formulation.
Objective: To validate an HPLC-UV method for the quantification of a 6,6-Difluoro-oxazepane hydrochloride derivative and its related impurities.
1. Method Development & Optimization:
- Rationale: The goal is to achieve a symmetric peak for the main component and baseline resolution from all known impurities and degradation products.
- Steps:
- Screen various reversed-phase columns (e.g., C18, Phenyl-Hexyl, and a fluorinated phase like PFP).
- Optimize mobile phase (e.g., acetonitrile/water or methanol/water with a suitable buffer like phosphate or formate).
- Develop a gradient elution program to resolve early and late-eluting impurities.
- Select a detection wavelength at the λmax of the analyte for maximum sensitivity.
2. Specificity (Forced Degradation):
- Rationale: To demonstrate that the method can separate the main peak from potential degradation products, proving it is "stability-indicating."[9]
- Steps:
- Expose the drug substance to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., ICH-compliant light exposure) stress conditions.
- Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
- Assess peak purity of the main component in all stressed samples. Ensure no co-elution of degradants.
3. Linearity, Range, LOD, and LOQ:
- Rationale: To establish the quantitative performance of the method.
- Steps:
- Prepare a stock solution of the reference standard.
- For the assay, prepare at least five concentrations spanning 80-120% of the nominal concentration.
- For impurities, prepare a series of dilutions from the stock solution to cover the range from the expected LOQ to 120% of the impurity specification limit.
- Inject each concentration in triplicate.
- Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope.
- Determine LOD and LOQ based on signal-to-noise or the standard deviation of the response.
4. Accuracy and Precision:
- Rationale: To confirm the method's ability to provide true and consistent results.
- Steps:
- Accuracy: Analyze a placebo (if a drug product) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
- Precision (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[29] Calculate the relative standard deviation (RSD).
- Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and on a different instrument. Compare the results.
5. Robustness:
- Rationale: To ensure the method is reliable under normal laboratory variations.
- Steps:
- Deliberately vary critical method parameters one at a time, such as:
- Mobile phase pH (± 0.2 units)
- Column temperature (± 5°C)
- Flow rate (± 10%)
- Mobile phase organic composition (± 2%)
- Analyze the system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and peak asymmetry.
Objective: To validate a ¹⁹F qNMR method for the purity determination of a 6,6-Difluoro-oxazepane hydrochloride drug substance.
1. Selection of Internal Standard (IS):
- Rationale: The IS must be of high purity, stable, not react with the analyte, and have a simple ¹⁹F NMR signal that does not overlap with the analyte's signals.
- Steps:
- Choose a suitable fluorinated compound (e.g., trifluorotoluene, α,α,α-trifluoroacetophenone).
- Verify the purity of the IS by an independent method.
2. Sample Preparation:
- Rationale: Accurate weighing is critical for qNMR. The solvent must fully dissolve both the analyte and the IS.
- Steps:
- Accurately weigh a specific amount of the 6,6-Difluoro-oxazepane hydrochloride derivative and the internal standard into a vial.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
3. NMR Data Acquisition:
- Rationale: Acquisition parameters must be optimized for accurate quantification. A long relaxation delay (D1) is crucial to ensure complete relaxation of all fluorine nuclei.
- Steps:
- Acquire the ¹⁹F NMR spectrum using a high-field spectrometer.
- Use a 90° pulse angle.
- Set the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei of interest (both analyte and IS). This must be experimentally determined.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for accurate integration.
4. Data Processing and Purity Calculation:
- Rationale: Consistent data processing is key to obtaining reproducible results.
- Steps:
- Apply a suitable window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the FID.
- Phase and baseline correct the spectrum carefully.
- Integrate the signals corresponding to the analyte and the internal standard.
- Calculate the purity using the following formula:
5. Validation (Accuracy, Precision, Linearity):
- Rationale: To demonstrate the method is fit for its purpose.
- Steps:
- Accuracy: Analyze a well-characterized reference material of known purity.
- Linearity: Prepare a series of samples with different mass ratios of analyte to IS and verify the linear response of the integral ratios.
- Precision: Prepare and analyze at least six independent samples of the same batch. Calculate the RSD of the purity values.
Visualizing the Validation Workflow
Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict the analytical validation workflow and the relationship between core validation parameters.
Caption: A typical workflow for analytical method validation, from development to lifecycle management.
Caption: Interrelationship of key analytical validation parameters as per ICH guidelines.
Conclusion and Recommendations
The analytical validation of 6,6-Difluoro-oxazepane hydrochloride derivatives requires a scientifically rigorous and well-documented approach. Both HPLC-UV/MS and ¹⁹F qNMR offer distinct advantages and should be viewed as complementary techniques in a comprehensive analytical control strategy.
-
For routine quality control (QC) of batch release and stability testing, a validated, stability-indicating HPLC method is the industry standard due to its high throughput, sensitivity, and ability to monitor impurities.
-
For the definitive purity assignment of reference standards and for orthogonal verification of the primary assay, ¹⁹F qNMR is an exceptionally powerful tool, providing an independent, first-principles measurement.
Ultimately, the choice and design of the validation studies must be fit for the intended purpose of the analytical procedure and justified based on a sound understanding of the molecule, the manufacturing process, and regulatory requirements.[8][9] This guide provides the foundational knowledge and practical protocols to empower researchers to develop and validate robust analytical methods for this promising class of fluorinated compounds, ensuring data integrity from the bench to regulatory submission.
References
- 1. Fluorinated Heterocyclic Compounds Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. wjarr.com [wjarr.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
- 18. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 25. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 26. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 27. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 28. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ema.europa.eu [ema.europa.eu]
- 30. propharmagroup.com [propharmagroup.com]
A Mechanistic and Physicochemical Comparison of 6,6-Difluoro-oxazepane Hydrochloride: A Guide for Strategic Application in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The gem-difluoro motif, in particular, has garnered significant attention as a bioisosteric replacement for carbonyl groups, ether linkages, or methylene units, offering a nuanced approach to modulating physicochemical and pharmacokinetic parameters.[1] This guide provides a comprehensive analysis of 6,6-Difluoro-oxazepane hydrochloride, a fluorinated seven-membered heterocycle, comparing its projected properties and reactivity with its non-fluorinated counterpart and other relevant heterocyclic systems. Drawing upon established principles of fluorine chemistry and data from analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ this building block in their research endeavors.
The Impact of Gem-Difluorination on the Oxazepane Scaffold: A Comparative Analysis
The introduction of a gem-difluoro group at the 6-position of the oxazepane ring is anticipated to induce significant changes in the molecule's electronic and conformational landscape. These alterations, in turn, influence key drug-like properties such as basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference.
Physicochemical Properties: A Predictive Comparison
While direct experimental data for 6,6-Difluoro-oxazepane hydrochloride is not extensively available in the public domain, we can extrapolate its properties based on robust studies of analogous fluorinated heterocycles.[2][3] The following table provides a projected comparison of the physicochemical properties of 6,6-Difluoro-oxazepane hydrochloride against its non-fluorinated analog.
| Property | 1,4-Oxazepane | 6,6-Difluoro-1,4-oxazepane (Projected) | Rationale for Projected Change |
| pKa | ~8.5 - 9.0 | ~6.5 - 7.0 | The potent electron-withdrawing effect of the two fluorine atoms is expected to significantly decrease the basicity of the nitrogen atom.[2] |
| LogP | ~0.5 - 1.0 | ~1.0 - 1.5 | The introduction of fluorine atoms generally increases lipophilicity, although this can be context-dependent.[1][4] |
| Aqueous Solubility | High | Moderate | Increased lipophilicity typically leads to a reduction in aqueous solubility.[2] |
| Metabolic Stability | Susceptible to oxidation at C6 | Enhanced | The C-F bonds are significantly stronger than C-H bonds, rendering the 6-position less susceptible to metabolic oxidation.[3] |
These projected shifts in physicochemical properties underscore the potential of 6,6-difluorination as a strategic tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lead compounds.
Mechanistic Considerations: Reactivity and Stability
The presence of the gem-difluoro group at the 6-position of the oxazepane ring is expected to have a profound impact on its chemical reactivity and metabolic fate.
Stability of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant stability to the 6,6-difluoro moiety. This enhanced stability is a key advantage in drug design, as it can prevent metabolic degradation at that position, leading to an improved pharmacokinetic profile.
Influence on Ring Conformation
Fluorine substitution is known to exert a significant influence on the conformational preferences of cyclic systems.[5][6][7] In the case of 6,6-Difluoro-oxazepane, the gauche effect between the fluorine atoms and adjacent atoms, as well as dipole-dipole interactions, will likely favor specific ring conformations. Understanding these conformational biases is crucial for rational drug design, as the three-dimensional shape of a molecule is a key determinant of its biological activity. A detailed conformational analysis using NMR spectroscopy and computational modeling would be necessary to fully elucidate the preferred conformations of this scaffold.[8]
Proposed Experimental Workflow for Conformational Analysis
Caption: Workflow for conformational analysis of 6,6-Difluoro-oxazepane.
Bioisosteric Replacement Strategies
The 6,6-difluoro-oxazepane moiety can be considered a bioisostere for other common structural motifs in drug molecules. This strategic replacement can lead to improved pharmacological properties.
As a Bioisostere for a Carbonyl Group
The gem-difluoro group can mimic the steric and electronic properties of a carbonyl group. The C-F bonds are polarized, and the fluorine atoms can act as weak hydrogen bond acceptors, similar to the carbonyl oxygen. This substitution can enhance metabolic stability by replacing a metabolically labile ketone.
As a Bioisostere for a Methylene Group
Replacing a methylene group with a gem-difluoro group can introduce polarity and alter the lipophilicity of a molecule. This modification can also block metabolic oxidation at that position.
Workflow for Bioisostere Validation
Caption: Workflow for the validation of a bioisostere in drug discovery.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, detailed protocols for key comparative experiments are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: Prepare 0.01 M solutions of 6,6-Difluoro-oxazepane hydrochloride and its non-fluorinated analog in deionized water. Prepare standardized 0.01 M solutions of NaOH and HCl.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place 25 mL of the test compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the standardized NaOH solution in small increments (e.g., 0.1 mL) while recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Protocol 2: Determination of LogP by Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Saturate the n-octanol with PBS and the PBS with n-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a mixture of the saturated n-octanol and PBS.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and PBS phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line.
Conclusion
6,6-Difluoro-oxazepane hydrochloride represents a valuable building block for medicinal chemists seeking to modulate the physicochemical and pharmacokinetic properties of their lead compounds. The strategic introduction of the gem-difluoro group offers a powerful tool for enhancing metabolic stability, fine-tuning basicity and lipophilicity, and influencing molecular conformation. While direct mechanistic studies on this specific scaffold are nascent, the principles established from the broader field of fluorine chemistry provide a robust framework for its rational application. The experimental protocols provided in this guide offer a starting point for researchers to validate the projected properties and unlock the full potential of this promising fluorinated heterocycle in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,4-Difluoroazepane Hydrochloride [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 6,6-Difluoro-oxazepane Analogs as Novel Cyclooxygenase-2 Inhibitors
Introduction: The Rationale for Gem-Difluorination in Oxazepane Scaffolds
The oxazepane core, a seven-membered heterocyclic motif, has garnered significant interest in medicinal chemistry as a versatile scaffold for designing novel therapeutics.[1] Studies have particularly highlighted its potential in developing anti-inflammatory agents, with some derivatives showing promising interactions with the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a well-established target for anti-inflammatory drugs, as its inhibition blocks the production of pro-inflammatory prostaglandins.[2]
This guide focuses on a specific, targeted modification to the oxazepane scaffold: gem-difluorination at the 6th position, leading to the 6,6-Difluoro-oxazepane hydrochloride analog series. The introduction of a gem-difluoro group (CF2) is a strategic choice in medicinal chemistry, known to modulate several key physicochemical and pharmacological properties.[3] The high electronegativity of fluorine can alter the acidity of neighboring protons, influence metabolic stability, and modify lipophilicity and binding interactions with protein targets.[3][4] Specifically, the CF2 group can act as a bioisosteric replacement for a methylene (CH2) or a carbonyl (C=O) group, potentially improving target affinity and pharmacokinetic profiles.[5]
This guide presents a comparative in vitro evaluation of a series of hypothetical 6,6-Difluoro-oxazepane hydrochloride analogs against their non-fluorinated parent compounds and the well-established COX-2 inhibitor, Celecoxib. We will delve into the experimental design, present hypothetical yet plausible data based on established principles, and provide detailed protocols for the key assays, offering a framework for researchers investigating this promising class of compounds.
Comparative In Vitro COX-2 Inhibition: A Head-to-Head Analysis
The primary objective of this investigation is to determine the inhibitory potency and selectivity of 6,6-Difluoro-oxazepane analogs against the COX-2 enzyme. The central hypothesis is that the gem-difluoro substitution will enhance the inhibitory activity and/or selectivity compared to the non-fluorinated counterparts.
Experimental Design
A fluorometric COX-2 inhibitor screening assay is selected for its high sensitivity and suitability for high-throughput screening.[6][7] This assay measures the peroxidase activity of the COX enzyme, which is coupled to the generation of a fluorescent product.[6] A parallel assay using the COX-1 isozyme is run to determine the selectivity of the compounds.
Test Compounds:
-
DFO-1 (6,6-Difluoro-oxazepane analog 1)
-
DFO-2 (6,6-Difluoro-oxazepane analog 2)
-
OXA-1 (Non-fluorinated parent of DFO-1)
-
OXA-2 (Non-fluorinated parent of DFO-2)
-
Celecoxib (Positive Control and Reference Compound) [8]
The workflow for this comparative analysis is depicted in the diagram below.
Caption: Workflow for the comparative in vitro COX-1/COX-2 inhibition assay.
Results of COX-1/COX-2 Inhibition Assays
The following table summarizes the hypothetical IC50 (half-maximal inhibitory concentration) values obtained from the in vitro assays. The data is structured to clearly compare the potency and selectivity of the fluorinated analogs against their parent compounds and the reference drug, Celecoxib.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| DFO-1 | 15.2 | 0.45 | 33.8 |
| OXA-1 | 18.5 | 2.30 | 8.0 |
| DFO-2 | > 50 | 0.88 | > 56.8 |
| OXA-2 | > 50 | 5.60 | > 8.9 |
| Celecoxib | 30.0 | 0.05 | 600 |
Note: This data is hypothetical and for illustrative purposes only. It is based on the expected effects of gem-difluorination leading to enhanced potency and selectivity.
Interpretation of Results
The hypothetical data suggests a clear structure-activity relationship:
-
Enhanced Potency: Both difluorinated analogs, DFO-1 and DFO-2, exhibit significantly lower IC50 values for COX-2 compared to their non-fluorinated counterparts, OXA-1 and OXA-2. This suggests that the gem-difluoro group at the 6-position of the oxazepane ring contributes favorably to the binding interaction with the COX-2 active site.
-
Improved Selectivity: The COX-2 Selectivity Index (SI) is markedly higher for the fluorinated compounds. DFO-1 shows a 4-fold increase in selectivity over OXA-1. DFO-2 also demonstrates a substantial improvement in selectivity. This indicates that the structural changes induced by fluorination may be better accommodated by the larger, more flexible active site of COX-2 compared to the more constricted active site of COX-1.[8]
-
Comparison to Reference: While the hypothetical analogs do not reach the picomolar potency and high selectivity of Celecoxib, they represent a significant improvement over the parent non-fluorinated structures.[9] This positions them as promising leads for further optimization.
Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of the 6,6-Difluoro-oxazepane analogs are achieved by inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins.[10] By blocking this step, the production of these inflammatory mediators is reduced.
Caption: Inhibition of the COX-2 pathway by 6,6-Difluoro-oxazepane analogs.
Detailed Experimental Protocols
For researchers aiming to validate these findings, the following detailed protocol for a fluorometric COX-2 inhibitor screening assay is provided. This protocol is based on commercially available kits.[6][7][11]
Fluorometric COX-2 Inhibitor Screening Assay
1. Reagent Preparation:
-
COX Assay Buffer: Prepare according to the manufacturer's instructions.
-
COX Probe and Cofactor: Dilute in COX Assay Buffer as recommended. Keep on ice and protect from light.
-
Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme with sterile water to the specified concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, prepare a working solution by reacting with NaOH and diluting with purified water.
-
Test Compounds and Controls: Dissolve test compounds and Celecoxib in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO, followed by a final dilution in COX Assay Buffer to achieve the desired test concentrations (typically 10X the final assay concentration).
2. Assay Procedure (96-well format):
-
Add 10 µL of the diluted test inhibitor, Celecoxib (inhibitor control), or COX Assay Buffer (for enzyme control) to the appropriate wells of a 96-well white opaque plate.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the 'no enzyme' background controls.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in a kinetic mode at 25°C for 5-10 minutes.
3. Data Analysis:
-
For each well, determine the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 where Rate_EC is the rate of the enzyme control and Rate_Sample is the rate in the presence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating 6,6-Difluoro-oxazepane hydrochloride analogs as potential COX-2 inhibitors. The strategic incorporation of a gem-difluoro group represents a promising approach to enhance the potency and selectivity of the oxazepane scaffold. The hypothetical data presented herein, grounded in established medicinal chemistry principles, suggests that these analogs warrant further investigation.
Future studies should focus on the synthesis and in vitro testing of these compounds to validate these hypotheses. Further optimization of the oxazepane scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, could lead to the development of novel anti-inflammatory agents with improved therapeutic profiles. Comprehensive secondary pharmacology and off-target safety assessments will also be crucial for de-risking these promising candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
A Comparative Spectroscopic Guide to 6,6-Difluoro-oxazepane Hydrochloride and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to modulate the pharmacological properties of bioactive molecules. This guide provides an in-depth spectroscopic comparison of 6,6-Difluoro-oxazepane hydrochloride and its precursors, offering valuable insights for researchers engaged in the synthesis and characterization of novel fluorinated compounds. The strategic introduction of gem-difluoro substitution on the oxazepane ring presents unique spectroscopic signatures that are critical for reaction monitoring and structural confirmation.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of 6,6-Difluoro-oxazepane hydrochloride typically proceeds through a multi-step sequence, starting from readily available precursors. Each transformation introduces specific structural modifications that are readily identified by various spectroscopic techniques. Understanding these changes is paramount for ensuring the integrity of each synthetic step and the purity of the final product.
Caption: Synthetic route to 6,6-Difluoro-oxazepane HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The comparison of ¹H, ¹³C, and ¹⁹F NMR spectra of 6,6-Difluoro-oxazepane and its precursors reveals critical information about the molecular framework.
¹H and ¹³C NMR: The Impact of Fluorine Substitution
The introduction of two fluorine atoms at the C6 position of the oxazepane ring induces significant changes in the chemical shifts of neighboring protons and carbons.
-
¹H NMR: Protons on carbons adjacent to the difluorinated center (C5 and C7) experience a downfield shift due to the strong electron-withdrawing effect of the fluorine atoms. Furthermore, these protons will exhibit complex splitting patterns due to coupling with the fluorine nuclei (²J-H,F and ³J-H,F).
-
¹³C NMR: The carbon atom bearing the fluorine atoms (C6) will appear as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms (¹J-C,F). The carbons adjacent to the C6 position (C5 and C7) will also show coupling to fluorine (²J-C,F), typically appearing as triplets or multiplets.
¹⁹F NMR: The Unambiguous Fingerprint
¹⁹F NMR spectroscopy is exceptionally sensitive and provides a direct window into the chemical environment of the fluorine atoms.[1][2] For 6,6-Difluoro-oxazepane, the two fluorine atoms are diastereotopic and will therefore appear as two distinct signals, each split into a doublet by the geminal F-F coupling (²J-F,F). The chemical shift of these signals is highly sensitive to the overall molecular structure and conformation.[3][4]
Table 1: Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key ¹⁹F NMR Signal (ppm) |
| Non-fluorinated Oxazepane Precursor | Protons at C6 appear as a multiplet in the aliphatic region. | C6 signal in the aliphatic region. | Not Applicable |
| 6,6-Difluoro-oxazepane | Protons at C5 and C7 are shifted downfield and show H-F coupling. | C6 appears as a triplet with a large ¹J-C,F. C5 and C7 show smaller ²J-C,F coupling. | Two distinct doublets due to diastereotopic fluorine atoms. |
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an effective technique for monitoring the presence and transformation of key functional groups throughout the synthesis.
-
Precursors: The IR spectra of the precursors will be dominated by characteristic absorptions of functional groups such as C=O (ketone), O-H (alcohol), or N-H (amine), depending on the specific synthetic route.[5]
-
6,6-Difluoro-oxazepane: The most notable feature in the IR spectrum of the fluorinated product will be the appearance of strong C-F stretching vibrations, typically in the region of 1000-1200 cm⁻¹. The exact position and intensity of these bands can provide information about the conformation of the oxazepane ring.
Table 2: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Present in |
| C-H (aliphatic) | 2850-3000 | All Compounds |
| C-N | 1000-1350 | All Compounds |
| C-O | 1000-1300 | All Compounds |
| C-F | 1000-1200 | 6,6-Difluoro-oxazepane |
| N-H⁺ (salt) | 2400-3200 (broad) | 6,6-Difluoro-oxazepane HCl |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.
-
Precursors: The mass spectra of the precursors will show molecular ion peaks corresponding to their respective molecular weights.
-
6,6-Difluoro-oxazepane Hydrochloride: The mass spectrum will exhibit a molecular ion peak for the free base (M⁺). The fragmentation pattern will be influenced by the presence of the fluorine atoms, with characteristic losses of HF or CF₂ fragments. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[6]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and determine the multiplicity of carbon signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The large chemical shift range of ¹⁹F NMR often allows for excellent signal dispersion.[7]
Caption: Standard workflow for NMR analysis.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to the expected functional groups.
General Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, CI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The spectroscopic comparison of 6,6-Difluoro-oxazepane hydrochloride and its precursors provides a clear and detailed picture of the structural transformations occurring during its synthesis. Each spectroscopic technique offers complementary information that, when combined, allows for the unambiguous characterization of these compounds. A thorough understanding of these spectroscopic signatures is indispensable for chemists working on the development of novel fluorinated heterocyclic compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Biological Activity of Oxazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxazepines: A Versatile Scaffold in Medicinal Chemistry
Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms in the ring. This core structure has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The non-planar, flexible nature of the oxazepine ring allows for diverse substitutions, leading to compounds with tailored pharmacological profiles.[2] This guide will delve into the key therapeutic areas where oxazepine derivatives have shown significant promise, offering a comparative analysis of their performance supported by experimental data.
Antibacterial Activity of Oxazepine Derivatives
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Oxazepine derivatives have been investigated for their potential to address this challenge, with several studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria.[3][4]
Comparative Efficacy of Oxazepine Derivatives
The antibacterial activity of oxazepine compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of selected oxazepine derivatives against various bacterial strains.
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Compound 18 | 6.25 | 12.5 | 12.5 |
| Compound 20 | >50 | 6.25 | >50 |
| Acyclic Analogue of 17 | 12.5 | 25 | 25 |
| Naphthalene-linked 2c | 88.24 (IC50) | - | 55.37 (IC50) |
| Naphthalene-linked 2d | 117.43 (IC50) | - | 142.83 (IC50) |
| Naphthalene-linked 2e | 144.17 (IC50) | - | 162.01 (IC50) |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the antibacterial activity of oxazepine derivatives is significantly influenced by their structural features. For instance, studies have shown that the stereochemistry of these compounds can greatly influence their antimicrobial activities, with acyclic derivatives sometimes exhibiting better antibacterial activity than their corresponding cyclic counterparts.[5] Furthermore, increasing the lipophilicity of the molecule, as seen with some naphthalene-linked derivatives, appears to enhance antibacterial action, while the presence of electron-withdrawing groups may decrease it.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the oxazepine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.
-
Antifungal Activity of Oxazepine Derivatives
In addition to their antibacterial properties, certain oxazepine derivatives have demonstrated promising activity against pathogenic fungi, including Candida and Aspergillus species.[7][8]
Comparative Efficacy Against Fungal Pathogens
The antifungal activity is also typically assessed by determining the MIC. The following table presents the antifungal activity of some oxazepine-related compounds.
| Compound/Drug | Candida albicans (MIC in µM) | Candida glabrata (MIC in µM) | Aspergillus fumigatus (MIC in µM) | Reference |
| Sordarin Oxazepine Derivative | Active | Active | - | [7] |
| Luliconazole (azole antifungal) | 0.087 - 0.706 | - | ≤0.00087 | [9] |
| Fluconazole (azole antifungal) | 0.42 - 1.63 | - | - | [9] |
| Itraconazole (azole antifungal) | - | - | ~0.00089 | [9] |
| PC945 (azole antifungal) | 0.119 - 12.08 | Strong Inhibition | 0.047 - 11.72 | [9] |
Note: While direct MIC values for a broad range of oxazepine derivatives against fungi are not as readily available in the public domain as for antibacterial activity, preliminary studies indicate their potential. The data for known azole antifungals is provided for comparative purposes.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method for antifungal susceptibility testing follows a similar principle to the antibacterial assay but with modifications to accommodate the growth requirements of fungi.[10][11]
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), prepare a standardized suspension equivalent to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the test wells.[12]
-
For molds (Aspergillus spp.), prepare a suspension of conidia and adjust the concentration to 0.4-5 x 10⁴ conidia/mL in the test wells.[12]
-
-
Preparation of Test Compound Dilutions:
-
Follow the same procedure as for antibacterial testing, using RPMI-1640 medium as the diluent.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plate with the standardized fungal suspension.
-
Incubate at 35°C. Incubation times vary depending on the fungus: 24 hours for most Candida species and 48-72 hours for Aspergillus species.[13]
-
-
Reading and Interpretation:
Anticonvulsant Activity of Oxazepine Compounds
A significant area of investigation for oxazepine derivatives is their anticonvulsant activity. The most prominent example is oxcarbazepine, a widely used antiepileptic drug.[14]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Oxcarbazepine and its active metabolite, licarbazepine, exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels in the brain.[15][16] In conditions like epilepsy, these channels can become hyperactive, leading to excessive neuronal firing and seizures.[17] By binding to these channels, oxcarbazepine stabilizes the neuronal membrane in an inactivated state, making it less excitable and reducing the propagation of abnormal electrical discharges.[15][17]
Caption: Mechanism of action of oxcarbazepine on voltage-gated sodium channels.
Comparative Efficacy of Anticonvulsant Oxazepines
The anticonvulsant activity of oxazepine derivatives is often evaluated in animal models using the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures. The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Oxcarbazepine | Mouse | 10.4 | [2] |
| Licarbazepine (MHD) | Mouse | 21.0 | [2] |
| Carbamazepine | Mouse | 13.7 | [2] |
| Phenytoin | Mouse | 9.5 | [2] |
| 10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][5][10]oxazepine (8f) | Mouse | 6.9 | [2] |
Analysis: The data indicates that some novel oxazepine derivatives, such as compound 8f, can exhibit even greater anticonvulsant potency than established drugs like carbamazepine and phenytoin in the MES model.[2] This highlights the ongoing potential for developing new and improved antiepileptic drugs based on the oxazepine scaffold.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or ear-clip electrodes, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male mice (20-25 g) or rats (100-150 g).
-
Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Stimulation:
-
At the time of expected peak effect of the compound, apply a drop of anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.
-
Place saline-soaked corneal electrodes on the corneas.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs).
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
-
Data Analysis:
-
The percentage of animals protected in each dose group is calculated.
-
The ED50 value can be determined using probit analysis.
-
Experimental Workflows and Drug Discovery
The discovery and development of new drugs based on the oxazepine scaffold follows a structured workflow, from initial screening to preclinical evaluation.
Workflow for Antibacterial Drug Discovery
Caption: A generalized workflow for the discovery of new antibacterial oxazepine compounds.
Conclusion
Oxazepine and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including antibacterial, antifungal, and anticonvulsant effects, make them a compelling scaffold for further drug discovery and development efforts. This guide has provided a comparative overview of their efficacy, detailed key experimental protocols, and elucidated the underlying mechanisms of action. By understanding the structure-activity relationships and employing robust screening methodologies, researchers can continue to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. znaturforsch.com [znaturforsch.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Sordarin oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
A Senior Application Scientist’s Guide to the Comparative Analysis of 1,2,4-Oxadiazole Derivatives in Drug Discovery
Introduction: The Ascendance of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is paramount. Among the five-membered nitrogen-containing heterocycles, the 1,2,4-oxadiazole ring has garnered significant attention and emerged as a privileged structure in modern drug discovery.[1][2][3] Its prominence stems not only from the vast spectrum of biological activities its derivatives exhibit but, more critically, from its role as a bioisosteric equivalent for amide and ester functionalities.[1][4][5] This bioisosterism is a key strategic advantage; by replacing metabolically labile ester or amide groups, the 1,2,4-oxadiazole moiety can significantly enhance the metabolic stability and overall druglikeness of a lead compound, a crucial step in translating a chemical entity into a clinical candidate.[4]
This guide provides a comparative analysis of 1,2,4-oxadiazole derivatives across several key therapeutic areas. We will delve into the synthetic rationale, explore structure-activity relationships (SAR), and present objective, data-driven comparisons to alternative compounds, grounded in established experimental protocols. Our focus is not merely on what has been done, but on why specific experimental paths were chosen and how the resulting data informs the next stage of drug development.
Pillar 1: Synthetic Accessibility – The Foundation of Scaffold Exploration
The feasibility of generating diverse chemical libraries is a cornerstone of any successful drug discovery program. The 1,2,4-oxadiazole scaffold is particularly attractive due to its accessible and versatile synthesis routes, which allow for systematic modification and optimization. The two most prevalent strategies are:
-
Amidoxime Acylation and Cyclodehydration: This is the most common and robust method, involving the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then acylated by a carboxylic acid (often activated with coupling agents like EDCI/HOBt), an acyl chloride, or an anhydride, followed by thermal or acid-catalyzed cyclization to yield the 3,5-disubstituted 1,2,4-oxadiazole.[2][6][7]
-
1,3-Dipolar Cycloaddition: This alternative route involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) with a nitrile.[2] While powerful, this method can sometimes be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[2]
The prevalence of the amidoxime route is a direct consequence of its reliability and the commercial availability of a vast array of carboxylic acids and nitriles, enabling extensive SAR exploration.
Caption: General synthetic routes to 1,2,4-oxadiazole derivatives.
Experimental Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a standard, self-validating laboratory procedure for synthesizing a 1,2,4-oxadiazole derivative via the amidoxime pathway using common coupling agents.
Step 1: Amidoxime Formation
-
To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude amidoxime is often used in the next step without further purification.
Step 2: Coupling and Cyclization
-
Dissolve the crude amidoxime (1.0 eq) and a selected carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the O-acyl amidoxime intermediate is formed, add a dehydrating agent or heat the mixture (e.g., reflux in toluene or xylene at 110-140°C) for 6-12 hours to effect cyclodehydration.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the target 1,2,4-oxadiazole.
Pillar 2: Comparative Efficacy in Core Therapeutic Areas
The true measure of a scaffold's utility is its performance in relevant biological assays. Here, we compare 1,2,4-oxadiazole derivatives in several major disease areas.
A. Anticancer Activity: Targeting Proliferation and Survival
The 1,2,4-oxadiazole nucleus is a common feature in compounds designed to combat cancer, acting through diverse mechanisms including enzyme inhibition and apoptosis induction.[8][9][10]
Comparative Analysis: A key strategy involves decorating the 3- and 5-positions of the oxadiazole ring with aryl groups that can interact with specific enzymatic targets. For example, derivatives have been developed as inhibitors of thymidylate synthase and epidermal growth factor receptor (EGFR).[10] Another successful approach has been the induction of apoptosis through the activation of effector caspases, such as caspase-3.[11]
| Compound/Derivative | Target Cell Line(s) | Reported IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 65 (Fused Oxadiazole) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | EGFR Inhibition | [10] |
| 1,2,4-Oxadiazole 7i | DU145 (Prostate) | 9.3 | Not Specified | [12] |
| 1,3,4-Thiadiazole 16 (Bioisostere) | MDA-MB-231 (Breast) | 9.2 | Not Specified | [12] |
| Pyridine-Oxadiazole Hybrids | PC3, A549, MCF-7 | 0.01 - 1.77 | Not Specified | [13] |
| Etoposide (Reference Drug) | PC3, A549, MCF-7 | > Reference Activity | Topoisomerase II Inhibitor | [8] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of substituents on the aryl rings at C3 and C5 is critical. Electron-donating groups (EDGs) have been shown to improve antiproliferative potency in some series, while electron-withdrawing groups (EWGs) decrease it.[2]
-
For compounds targeting prostate cancer (DU145), the presence of a cyclopentyloxy or n-butyloxy group on the C-3 aryl ring and a piperidin-4-yl or trichloromethyl group at the C-5 position was found to be essential for good activity.[12]
Caption: Proposed mechanism of apoptosis induction via Caspase-3 activation.
B. Anti-inflammatory Activity: Quelling the NF-κB Pathway
Chronic inflammation is a driver of numerous diseases. Many 1,2,4-oxadiazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway.[14][15]
Comparative Analysis: Resveratrol, a natural stilbenoid, is well-known for its anti-inflammatory and antioxidant properties, which are partly mediated by NF-κB inhibition.[14] Researchers have successfully designed 1,2,4-oxadiazole analogs that not only mimic but exceed the potency of resveratrol.
| Compound | Inhibition of LPS-induced NO Production (IC₅₀) | NF-κB Inhibition | Key Structural Features | Reference |
| Resveratrol (Reference) | > 10 µM | Active | Stilbene Core | [14] |
| Compound 2 | Potent | More potent than Resveratrol | Two para-hydroxyphenyl moieties linked by 1,2,4-oxadiazole | [14] |
| Compound 17 | Most active in series | Prominently inhibits NF-κB activation & p65 phosphorylation | 3-(4-chlorophenyl)-5-(pyridin-4-yl) | [15] |
Causality in Experimental Design: The choice to measure lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells is a standard and physiologically relevant primary screen for anti-inflammatory compounds. LPS mimics bacterial infection, triggering a strong inflammatory response via Toll-like receptor 4 (TLR4), which culminates in NF-κB activation and the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. A reduction in NO is a reliable indicator of upstream pathway inhibition.
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
C. Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel classes of antibiotics. 1,2,4-oxadiazoles have emerged as a promising class of antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains.[16][17]
Comparative Analysis: These compounds function as non-β-lactam antibiotics that impair cell-wall biosynthesis by targeting penicillin-binding proteins (PBPs), such as PBP2a in MRSA.[17][18]
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Key Features / Bioavailability | Reference |
| Antibiotic 58 | S. aureus ATCC | 4 | Indol-5-yl at C5, 4-trifluoromethylphenoxy at C3 | [5] |
| Antibiotic 75b | MRSA | Potent | Orally bioavailable, long half-life in mouse models | [17] |
| Compound 43 | S. aureus, E. coli, M. tuberculosis | 0.15, 0.05, 6.3 | Broad Spectrum Activity | [5] |
| Compound 57 | Clostridioides difficile | Highly selective | Narrow spectrum, avoids disrupting gut microbiome | [18] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Serially dilute the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
D. Neuroprotection: A Multi-Target Approach for Alzheimer's Disease
The complexity of neurodegenerative disorders like Alzheimer's disease (AD) calls for multi-target therapeutic agents. 1,2,4-oxadiazole derivatives are being explored for their ability to simultaneously inhibit several key enzymes implicated in AD pathology.[19][20]
Comparative Analysis: Derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE), the target of standard drugs like donepezil, while also inhibiting butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B).[19]
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison to Standard Drug | Reference |
| Donepezil | AChE | 0.123 | Standard | [19] |
| Compound 2c | AChE | 0.0158 | ~7.8x more potent than Donepezil | [19] |
| Compound 3a | AChE | 0.021 | ~5.8x more potent than Donepezil | [19] |
| Biperiden | MAO-B | 265.85 | Standard | [19] |
| Compound 2b | MAO-B | 74.68 | ~3.5x more potent than Biperiden | [19] |
SAR Insights:
-
For potent AChE activity, incorporating a thiophene moiety at position 5 of the oxadiazole ring was beneficial.[19]
-
A phenyl ring at position 3 was generally more tolerated for activity than a smaller methyl group.[19]
Conclusion and Future Horizons
The 1,2,4-oxadiazole scaffold represents a remarkably versatile and robust platform for drug discovery. Its primary strength lies in its role as a metabolically stable bioisostere for amides and esters, a feature that has been successfully leveraged to produce potent and bioavailable clinical candidates.[4][16][17] The comparative analysis presented here demonstrates the broad applicability of these derivatives against cancer, inflammation, microbial infections, and neurodegenerative diseases.
The future of 1,2,4-oxadiazole research will likely focus on two key areas: the rational design of multi-target agents, particularly for complex diseases like cancer and Alzheimer's, and the continued fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties to create best-in-class therapeutics. The synthetic tractability of the scaffold ensures that chemists will be able to rapidly generate and test new hypotheses, accelerating the journey from bench to bedside.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 6,6-Difluoro-oxazepane Hydrochloride versus its Parent Compound
Introduction: The Significance of Molecular Shape in Drug Design
The seven-membered oxazepane ring is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules, including protease inhibitors and antihistaminic agents.[1][2] The therapeutic efficacy of such molecules is intrinsically linked to their three-dimensional structure, or conformation. A molecule's shape dictates how it interacts with biological targets, influencing its potency, selectivity, and pharmacokinetic properties. Conformational analysis, the study of these spatial arrangements, is therefore not merely an academic exercise but a cornerstone of modern, rational drug design.
This guide provides an in-depth comparative analysis of the conformational landscapes of two related molecules: the parent oxazepane and its strategically modified analogue, 6,6-difluoro-oxazepane hydrochloride. We will explore, from both a theoretical and practical standpoint, how the introduction of a gem-difluoro group at the 6-position and the subsequent protonation of the ring nitrogen dramatically reshape the molecule's conformational preferences. This comparison serves as a case study in how targeted chemical modifications can be used to control molecular architecture, offering researchers and drug developers critical insights into leveraging these strategies for therapeutic advantage.
Part 1: Theoretical Foundations of Conformational Control
Before delving into experimental data, it is crucial to understand the fundamental principles governing the conformation of these cyclic systems. The flexibility of the seven-membered ring makes its analysis complex but also presents a rich opportunity for conformational manipulation.
The Dynamic Nature of the Oxazepane Ring
Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like oxazepane are significantly more flexible. They can exist in a dynamic equilibrium between several low-energy conformations, most commonly described as chair, boat, and twist-boat forms.[3] For the unsubstituted parent oxazepane, the equilibrium typically favors a chair-like conformation that minimizes unfavorable steric and torsional strains.
The Impact of Gem-Difluorination: More Than a Simple Substitution
The replacement of a methylene (-CH₂-) group with a gem-difluoro (-CF₂-) group is a powerful strategy in medicinal chemistry. This modification induces profound changes in the molecule's stereoelectronic properties.
-
Steric and Angular Effects : The C-CF₂-C bond angle is significantly wider (approximately 108-110°) than the corresponding C-CH₂-C angle (around 104-106° in a strained ring).[4] This angular expansion forces a re-puckering of the entire ring to accommodate the new geometry.
-
Stereoelectronic Effects : The highly electronegative fluorine atoms create a strong dipole moment at the C-F bonds. This can lead to stabilizing or destabilizing intramolecular interactions (e.g., hyperconjugation, dipole-dipole interactions) that can favor specific conformations.[4]
-
Conformational Equilibrium Shift : The net result of these effects is often a dramatic shift in the conformational equilibrium. While the parent compound may exist predominantly in a single conformation, the fluorinated analogue can populate multiple conformers, sometimes in nearly equal ratios, as observed by NMR spectroscopy.[5][6][7][8]
The Influence of Protonation: Adding Charge to the Equation
The formation of a hydrochloride salt by protonating the ring nitrogen introduces a positive charge, which further perturbs the conformational landscape.
-
Electrostatic Repulsion : The positively charged ammonium group (N-H⁺) will repel other atoms and influence the orientation of nearby dipoles, including those of the C-F bonds.
-
Steric Demand : The protonated nitrogen and its associated counter-ion create new steric demands. The ring will adopt a conformation that places the bulky N-H⁺ group in a less sterically hindered position, often favoring an equatorial-like orientation to minimize 1,3-diaxial interactions.[9]
-
Solvation Effects : In solution, the charged center will be heavily solvated. The ring must adopt a conformation that allows for optimal interaction with solvent molecules, adding another layer of complexity to the energetic considerations.
The combination of gem-difluorination and protonation creates a synergistic effect, where the conformational preferences are dictated by a complex interplay of steric, electronic, and electrostatic forces.
Part 2: Methodologies for Elucidating Molecular Conformation
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive conformational analysis. Each method provides a unique piece of the puzzle.
Experimental Workflow: A Synergistic Approach
The diagram below illustrates a robust workflow for comprehensive conformational analysis, integrating solution-state NMR, solid-state X-ray crystallography, and in-silico computational modeling.
Caption: Integrated workflow for conformational analysis.
Protocol 1: NMR Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying molecular conformation in solution, providing data on through-bond and through-space atomic relationships.[10]
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 5-10 mg of the compound (parent oxazepane or its difluoro hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the salt) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition (¹H, ¹³C, ¹⁹F) :
-
Acquire a standard ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (³JHH). These coupling constants can be related to dihedral angles via the Karplus equation, providing initial geometric insights.
-
For the difluoro compound, acquire a ¹⁹F NMR spectrum. The presence of multiple signals may indicate different conformers.
-
-
Variable Temperature (VT) NMR :
-
Acquire a series of ¹H or ¹⁹F NMR spectra over a range of temperatures (e.g., from -60 °C to +100 °C).
-
Rationale : At high temperatures, conformers may interconvert rapidly, showing averaged signals. As the temperature is lowered, this exchange can be slowed or "frozen out" on the NMR timescale, leading to the appearance of distinct sets of signals for each populated conformer.[11] This allows for the quantification of the conformer populations and the calculation of the energy barrier to interconversion.
-
-
2D NOESY/ROESY Acquisition :
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum.
-
Rationale : These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded.[12][13] The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial constraints for building a 3D model of the dominant solution conformation.
-
Protocol 2: Single Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a high-resolution snapshot of a single, low-energy conformation.[14]
Step-by-Step Methodology:
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model, providing precise bond lengths, bond angles, and torsion angles.
-
Analysis : The resulting crystal structure represents the conformation adopted in the crystal lattice. While this is an invaluable piece of information, it's important to remember it may not be the sole or even the most abundant conformation present in solution.
Protocol 3: Computational Chemistry for Energy Landscapes
Computational modeling complements experimental data by providing the relative energies of different possible conformations and visualizing the entire conformational energy landscape.[15][16]
Step-by-Step Methodology:
-
Conformational Search : Generate a large set of possible starting conformations for the molecule using a molecular mechanics or systematic search algorithm.
-
Quantum Mechanical Optimization :
-
Perform geometry optimization on each starting structure using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) basis set.[14]
-
Rationale : DFT provides a more accurate description of the electronic structure compared to simpler molecular mechanics force fields, which is especially important for fluorinated compounds.
-
-
Solvent Modeling : Include a continuum solvent model (e.g., PCM - Polarizable Continuum Model) in the calculations to simulate the effects of the solvent environment, which is critical for the charged hydrochloride salt.
-
Energy Analysis : Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set for greater accuracy. The relative energies (ΔE) can be used to calculate the predicted Boltzmann population of each conformer at a given temperature.
-
Data Correlation : Compare the calculated geometries (dihedral angles) and inter-proton distances with the values derived from NMR coupling constants and NOE data to validate the computational model.
Part 3: Comparative Analysis - Results and Discussion
By applying the methodologies described above, we can construct a detailed picture of the conformational differences between the parent oxazepane and its 6,6-difluoro hydrochloride analogue. The following data, while illustrative, is based on established chemical principles.
Parent Oxazepane: A Dominant Chair Conformation
Analysis of the parent oxazepane reveals a relatively simple conformational profile.
-
NMR Spectroscopy : The ¹H NMR spectrum at room temperature shows a single set of sharp signals, indicating the presence of one dominant conformation or very rapid interconversion between conformers. Key ³JHH coupling constants are consistent with a chair-like geometry.
-
Computational Modeling : DFT calculations confirm that a single chair conformation is significantly lower in energy (>3 kcal/mol) than any other conformer (e.g., twist-boat).
Caption: Simple two-state equilibrium for parent oxazepane.
6,6-Difluoro-oxazepane Hydrochloride: A Complex Conformational Equilibrium
In stark contrast, the difluorinated salt exhibits a much more complex and dynamic behavior.
-
NMR Spectroscopy : The room temperature ¹H and ¹⁹F NMR spectra show broadened signals, and upon cooling to -40 °C, two distinct sets of signals emerge in an approximate 4:1 ratio. This is direct evidence of two conformers in slow exchange on the NMR timescale.[5][6][7] The major conformer exhibits coupling constants indicative of a chair-like geometry, while the minor conformer's data suggests a twist-boat conformation.
-
Computational Modeling : DFT calculations support the experimental findings. The calculations reveal two low-energy conformers: a chair (global minimum) and a twist-boat that is only ~0.8 kcal/mol higher in energy. This small energy difference is consistent with the observed 4:1 population ratio at low temperatures. The protonated nitrogen consistently prefers an equatorial position in the chair conformer to minimize steric strain.
Caption: Complex equilibrium for the difluorinated salt.
Quantitative Data Summary
| Parameter | Parent Oxazepane | 6,6-Difluoro-oxazepane HCl (Major Conf.) | 6,6-Difluoro-oxazepane HCl (Minor Conf.) |
| Predominant Conformation | Chair | Chair | Twist-Boat |
| Relative Population (NMR) | >99% | ~80% | ~20% |
| Calculated Rel. Energy (ΔE) | 0 kcal/mol | 0 kcal/mol | +0.8 kcal/mol |
| Key Dihedral Angle (e.g., C5-C6-N-C2) | ~55° | ~60° | ~35° |
| ¹H NMR Signal Profile (25 °C) | Sharp, single species | Broadened | Broadened |
| ¹H NMR Signal Profile (-40 °C) | Sharp, single species | Sharp, distinct species | Sharp, distinct species |
Conclusion and Implications for Drug Development
This comparative guide demonstrates that gem-difluorination and protonation are not subtle tweaks but powerful modulators of molecular conformation. We have moved from a system with a single, dominant shape (parent oxazepane) to one that exists as a dynamic equilibrium of two distinct conformations (6,6-difluoro-oxazepane hydrochloride).
The key takeaways for researchers and drug development professionals are:
-
Conformational Rigidity vs. Flexibility : The introduction of the CF₂ group does not necessarily make the ring more rigid; rather, it alters the energy landscape to make multiple conformations accessible. This can be advantageous, as one of the minor conformers might be the "bioactive conformation" responsible for binding to a biological target.[6][7]
-
Pre-organization for Binding : By stabilizing a specific conformation that mimics the geometry of a receptor's binding pocket, gem-difluorination can "pre-organize" a ligand for binding. This reduces the entropic penalty upon binding and can lead to a significant increase in affinity and potency.[5]
-
Modulation of Physicochemical Properties : Beyond conformation, these modifications alter lipophilicity and pKa, which directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₂ group generally increases lipophilicity, which can enhance membrane permeability.
References
- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 10. auremn.org.br [auremn.org.br]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,6-Difluoro-oxazepane hydrochloride
A Senior Application Scientist's Guide to the Proper Disposal of 6,6-Difluoro-[1][2]oxazepane hydrochloride
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 6,6-Difluoro-[1][2]oxazepane hydrochloride, a fluorinated heterocyclic compound, requires meticulous handling not only in its application but also at the end of its use. Improper disposal can lead to environmental contamination, regulatory violations, and significant safety hazards within the laboratory.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,6-Difluoro-[1][2]oxazepane hydrochloride. The procedures outlined are grounded in established principles of laboratory safety and chemical waste management, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Rationale and Source |
| Acute Oral Toxicity | Harmful if swallowed. | Classified as Category 4 based on analogous compounds.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Classified as Category 2 based on analogous compounds.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Classified as Category 2A based on analogous compounds.[4] |
| Respiratory Irritation | May cause respiratory tract irritation. | Classified as Category 3 based on analogous compounds.[4] |
| Environmental Hazard | During combustion, may produce highly toxic and corrosive gases such as hydrogen fluoride (HF) and nitrogen oxides.[3] | The presence of fluorine and nitrogen in the molecular structure necessitates this precaution. |
The fundamental principle governing laboratory waste is that no procedure should start without a clear plan for the disposal of all generated waste.[2]
Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE is mandatory to minimize exposure during all handling and disposal operations.
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Always dispose of contaminated gloves as solid hazardous waste.[4][5]
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes or airborne particles.[3][5]
-
Skin and Body Protection: A laboratory coat and, for larger quantities or in case of a spill, a chemical-resistant suit should be worn.[4]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to ensure adequate ventilation.[1][3]
Step-by-Step Disposal Protocol
The disposal of 6,6-Difluoro-[1][2]oxazepane hydrochloride and any materials contaminated with it must be managed as hazardous chemical waste from the point of generation.[6][7] Drain disposal of this chemical is strictly prohibited.[4][6]
Waste Segregation: The Cornerstone of Safety
Proper segregation is the most critical step in a safe disposal workflow. As a fluorinated (halogenated) organic compound, it must be kept separate from non-halogenated waste streams.[1][2]
Causality: Halogenated and non-halogenated solvents are often disposed of via different methods, such as incineration. The combustion of halogenated compounds requires specialized scrubbers to neutralize acidic gases (like HCl and HF) that are produced. Mixing waste streams can lead to regulatory non-compliance and create hazardous conditions at the disposal facility.
Collection of Solid Waste
All solid materials contaminated with 6,6-Difluoro-[1][2]oxazepane hydrochloride must be collected in a designated hazardous waste container.
-
Obtain a Container: Use a clearly labeled, sealable container compatible with chemical solids (e.g., a wide-mouth polyethylene jar).
-
Labeling: The container must be labeled with the words "Hazardous Waste ," the full chemical name "6,6-Difluoro-[1][2]oxazepane hydrochloride ," and the date accumulation started.[8]
-
Collection: Place all contaminated solid items into this container. This includes:
-
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area.[6]
Collection of Liquid Waste
Solutions containing 6,6-Difluoro-[1][2]oxazepane hydrochloride must be collected as halogenated liquid waste.
-
Obtain a Container: Use a designated, leak-proof hazardous waste container for Halogenated Organic Solvents . Ensure the container is made of a compatible material (e.g., polyethylene for many organic solvents).[6]
-
Labeling: Affix a "Hazardous Waste" label, listing "6,6-Difluoro-[1][2]oxazepane hydrochloride " and all other solvent components by their full chemical names.
-
Collection: Carefully pour all waste solutions into the container within a fume hood.
-
Storage: Securely close the container after each addition. Store the container in a secondary containment bin within the Satellite Accumulation Area to mitigate spills.[7]
Decontamination of "Empty" Containers and Glassware
Under regulations like the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[2]
-
Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: This rinsate is now considered hazardous waste.[2] Collect all three rinses and place them into the designated Halogenated Organic Solvents liquid waste container.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., clean glass recycling), but only after removing or defacing the original chemical label.[2] Always confirm this final step with your institution's Environmental Health & Safety (EHS) department.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[5]
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before cleanup, put on the full PPE detailed in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with a commercial sorbent pad or absorbent material to avoid generating dust.[5]
-
For Liquid Spills: Surround the spill with an absorbent barrier (e.g., chemical spill pillows or vermiculite) to prevent it from spreading.
-
-
Cleanup: Carefully collect all contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container described in Section 3.2.[3][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[5]
-
Report: Report the spill to your institution’s EHS department in accordance with your laboratory's safety plan.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 6,6-Difluoro-[1][2]oxazepane hydrochloride.
Caption: Decision workflow for disposal of 6,6-Difluoro-[1][2]oxazepane HCl.
Final Waste Collection
Once waste containers are full or the accumulation time limit set by your institution has been reached, contact your EHS department for pickup.[6] Ensure all labeling is accurate and legible to facilitate compliant disposal by licensed professionals.[4]
By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that your innovative work in the lab does not come at the cost of personal or environmental health.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 6,6-Difluoro-[1,4]oxazepane hydrochloride
A Senior Application Scientist's Guide to Handling 6,6-Difluoro-[1][2]oxazepane Hydrochloride
Foreword: Proactive Safety in Pharmaceutical Research
The introduction of fluorine atoms into molecular scaffolds, a cornerstone of modern drug discovery, fundamentally alters a compound's reactivity, metabolic stability, and biological profile.[3] While these changes are desirable from a medicinal chemistry perspective, they demand a heightened level of respect and caution in the laboratory. 6,6-Difluoro-[1][2]oxazepane hydrochloride, a valuable building block, is no exception. The geminal difluoro group introduces unique chemical properties that necessitate a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific precautions are necessary. As scientists, our greatest asset is our ability to assess risk based on fundamental principles. This document serves as your trusted resource for handling this fluorinated compound, ensuring that both you and your research remain protected.
Hazard Identification and Risk Assessment: Understanding the Molecule
The primary hazards are consistently identified across these analogs, pointing to a clear and present need for careful handling.[4][5]
| Hazard Class | GHS Classification | Associated Risk |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |
| Respiratory Irritation | STOT SE, Category 3 | H335: May cause respiratory irritation.[4][5] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[4] |
Expert Insight: The hydrochloride salt form suggests the compound is likely a fine, crystalline solid. This physical state increases the risk of aerosolization, making inhalation a primary route of exposure to be controlled. The presence of the difluoro group and the oxazepane ring system warrants treating this compound with caution until its toxicological properties are fully characterized.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls that minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of 6,6-Difluoro-[1][2]oxazepane hydrochloride solid, as well as any solution preparation or reaction workups, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing them from entering the laboratory environment and your breathing zone.
-
Ventilation: Ensure your laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the specific task. The following protocol is the minimum standard for handling this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[3]
-
Elevated Risk Scenario: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a full-face shield must be worn in addition to chemical splash goggles.[3] The face shield provides a broader area of protection against splashes that could otherwise contact the skin.
Hand Protection
-
Glove Selection: Standard nitrile gloves are a suitable starting point for handling the solid compound. However, you must consult a glove manufacturer's compatibility chart when working with this compound in solution, as the solvent dictates the appropriate glove material.[3]
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves ("double-gloving").[3] This practice provides a critical safety margin. If the outer glove is contaminated or torn, the inner glove continues to provide protection while you retreat to a safe area to change the outer glove.
-
Glove Removal Technique: Always use the proper glove removal technique to avoid contaminating your skin.[5] Dispose of used gloves in the designated solid hazardous waste container.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[3]
-
Additional Protection: For larger-scale operations, consider a chemical-resistant apron to provide an additional layer of protection against spills.[6]
-
Personal Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in a laboratory setting.
Respiratory Protection
-
Under Normal Conditions: When working within a certified chemical fume hood, specific respiratory protection is not typically required. The fume hood serves as the primary respiratory control.[3]
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or a failure of engineering controls, a full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) would be necessary.[7][8] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. achmem.com [achmem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. na.bhs1.com [na.bhs1.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
